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  • Product: 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 879996-70-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct literatur...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific meta-bromo isomer is less common than its para-substituted counterpart, this document synthesizes established synthetic methodologies, predicts chemical properties based on well-understood principles and analogous structures, and explores its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] The incorporation of a pyrazole ring can enhance a molecule's metabolic stability, improve its binding affinity through hydrogen bonding and pi-stacking interactions, and fine-tune its pharmacokinetic profile.

The presence of a bromophenyl substituent further modulates the compound's properties. The bromine atom, a lipophilic halogen, can enhance membrane permeability and introduce a vector for further chemical modification via cross-coupling reactions. Its position on the phenyl ring—in this case, the meta position—subtly influences the molecule's electronics and three-dimensional shape, which can be critical for achieving target specificity. The carboxylic acid group at the 4-position of the pyrazole ring provides a key handle for forming amides, esters, and other derivatives, making it a versatile building block for creating libraries of potential drug candidates.[3]

Synthesis and Mechanism

The synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids is most commonly achieved through a two-step process involving the Vilsmeier-Haack formylation of a substituted acetophenone hydrazone, followed by oxidation of the resulting pyrazole-4-carboxaldehyde.[4][5] This approach is robust, high-yielding, and tolerant of a variety of functional groups.

Proposed Synthetic Workflow

The logical pathway to synthesize 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid begins with commercially available 3-bromoacetophenone.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Oxidation A 3-Bromoacetophenone C 3-Bromoacetophenone Hydrazone A->C Ethanol, Acetic Acid (cat.) Reflux B Hydrazine Hydrate B->C E 3-(3-bromophenyl)-1H- pyrazole-4-carboxaldehyde C->E Heat (e.g., 80°C) D POCl3 / DMF (Vilsmeier Reagent) D->E G 3-(3-bromophenyl)-1H- pyrazole-4-carboxylic acid E->G Alkaline conditions, followed by acidic workup F Oxidizing Agent (e.g., KMnO4) F->G G cluster_reactions main 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid Carboxylic Acid Bromophenyl Ring Pyrazole N-H r1 Amide/Ester Formation main:f1->r1 (SOCl₂, Amines/Alcohols) r2 Suzuki/Heck Cross-Coupling main:f2->r2 (Pd Catalyst, Boronic Acids/Alkenes) r3 N-Alkylation / N-Arylation main:f3->r3 (Base, Alkyl/Aryl Halides)

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid: An Application Note and Detailed Protocol

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural features and ability to participate in various biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[3][4] The versatility of the pyrazole ring allows for facile functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

The target molecule of this guide, 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, is a key intermediate in the synthesis of more complex bioactive molecules. The presence of the bromophenyl group offers a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the pyrazole core. The carboxylic acid moiety provides a crucial anchor point for the formation of amides, esters, and other functional groups, facilitating the development of libraries of compounds for high-throughput screening in drug discovery programs.[5] For instance, derivatives of pyrazole carboxylic acids have been investigated as potent inhibitors of various enzymes, highlighting the therapeutic potential of this structural motif.[6]

This document provides a comprehensive, field-proven protocol for the synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, designed for researchers and scientists in both academic and industrial drug development settings. The methodology is presented with an emphasis on the underlying chemical principles and practical considerations to ensure reliable and reproducible results.

Overall Synthetic Strategy

The synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is accomplished through a robust three-step sequence, commencing with commercially available 3-bromoacetophenone. This strategy is designed for efficiency and scalability, employing well-established and reliable chemical transformations.

Synthesis_Workflow A Step 1: Claisen Condensation B Step 2: Pyrazole Formation A->B Ethyl 3-(3-bromophenyl)- 3-oxopropanoate C Step 3: Ester Hydrolysis B->C Ethyl 3-(3-bromophenyl)- 1H-pyrazole-4-carboxylate D Final Product C->D

Caption: Overall workflow for the synthesis of the target compound.

The synthesis begins with a Claisen condensation to generate a key β-ketoester intermediate. This is followed by cyclization with hydrazine hydrate to construct the pyrazole ring system. The final step involves the hydrolysis of the resulting ethyl ester to afford the desired carboxylic acid.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry (MS) data can be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate

This initial step involves a base-mediated Claisen condensation between 3-bromoacetophenone and diethyl carbonate. Sodium ethoxide is used as the base to deprotonate the α-carbon of the acetophenone, which then acts as a nucleophile.

Claisen_Condensation Reactants 3-Bromoacetophenone Diethyl Carbonate Product Ethyl 3-(3-bromophenyl)-3-oxopropanoate Reactants->Product Condensation Reagents Sodium Ethoxide Ethanol (solvent) Reagents->Product Base

Caption: Key components of the Claisen condensation step.

Protocol:

  • To a stirred solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask, add a solution of 3-bromoacetophenone (19.9 g, 100 mmol) in 20 mL of diethyl carbonate.

  • Heat the reaction mixture to reflux for 2 hours. The progress of the reaction should be monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid (2 M) until a pH of approximately 4-5 is reached.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford ethyl 3-(3-bromophenyl)-3-oxopropanoate as a pale yellow oil.

Rationale: The use of sodium ethoxide as a base is crucial as it is the conjugate base of the ethanol solvent, thus preventing transesterification side reactions. The acidic workup is necessary to neutralize the reaction mixture and protonate the enolate intermediate to yield the β-ketoester.

Compound Molecular Weight ( g/mol ) Amount (mmol) Volume/Mass
3-Bromoacetophenone199.0410019.9 g
Sodium22.991002.3 g
Diethyl Carbonate118.13-20 mL
Ethanol46.07-50 mL
Step 2: Synthesis of Ethyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate

The pyrazole ring is formed in this step through the reaction of the β-ketoester with hydrazine hydrate. The reaction proceeds via a condensation-cyclization sequence.

Protocol:

  • Dissolve ethyl 3-(3-bromophenyl)-3-oxopropanoate (27.1 g, 100 mmol) in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • To this solution, add hydrazine hydrate (5.0 g, 100 mmol) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate as a white solid.

Rationale: Acetic acid serves as both a solvent and a catalyst for this reaction. The initial condensation between the hydrazine and one of the carbonyl groups of the β-ketoester is followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Compound Molecular Weight ( g/mol ) Amount (mmol) Volume/Mass
Ethyl 3-(3-bromophenyl)-3-oxopropanoate271.1010027.1 g
Hydrazine Hydrate50.061005.0 g
Glacial Acetic Acid60.05-100 mL
Step 3: Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base.

Protocol:

  • Suspend ethyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate (29.5 g, 100 mmol) in a mixture of 100 mL of ethanol and 100 mL of a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 3 hours, during which the solid should dissolve. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • The desired carboxylic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Rationale: The ester hydrolysis is a saponification reaction. The use of a strong base like sodium hydroxide ensures the complete conversion of the ester to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Compound Molecular Weight ( g/mol ) Amount (mmol) Volume/Mass
Ethyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate295.1210029.5 g
Sodium Hydroxide40.00-10 g in 90 mL water
Ethanol46.07-100 mL

Characterization

The identity and purity of the final product, 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals include aromatic protons from the bromophenyl ring, a characteristic singlet for the pyrazole C5-H, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Will show distinct signals for the aromatic carbons, the pyrazole ring carbons, and the carboxylic acid carbonyl carbon.

  • Mass Spectrometry (ESI-MS): Should show the molecular ion peak corresponding to the calculated mass of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Applications in Drug Development

3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. The carboxylic acid functionality can be readily converted to amides, which are prevalent in many drug candidates. The bromophenyl moiety serves as a versatile handle for introducing further molecular diversity through reactions such as Suzuki, Heck, and Sonogashira cross-coupling, allowing for the exploration of structure-activity relationships (SAR).

The pyrazole core itself is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. For example, pyrazole-containing compounds have been developed as inhibitors of kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7] Additionally, the anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit enzymes such as cyclooxygenase (COX).

By utilizing the synthetic protocol detailed in this guide, researchers can efficiently produce high-purity 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, enabling the advancement of drug discovery programs targeting a diverse array of diseases.

References

  • Abdelrazek, F.M., et al. (2007). Synthesis and molluscicidal activity of new chromene and pyrano[2,3-c]pyrazole derivatives. Arch. Pharm. Chem. Life Sci., 340, 543–548.
  • Azev, Y.A., et al. (2003). Azines and their acyclic derivatives as transferers of one-carbon fragment in reactions with pyrazolones. Chem. Heterocycl. Comp., 39, 1478–1486.
  • Bevk, D., et al. (2003). Transformations of alkyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)
  • Ceulemans, E., et al. (1997). A highly diastereoselective intramolecular hetero Diels-Alder approach towards tetracyclic pyrazoles. Synlett, 10, 1155–1156.
  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles. Longman.
  • Holzer, W., & Hallak, L. (2004). Synthesis and NMR spectroscopic investigations with 3-amino-, 3-hydroxy-, and 3-methoxy-4-acyl-1-phenyl-2-pyrazolin-5-ones. Heterocycles, 63, 1311–1334.
  • Kim, J. S., et al. (2012). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 10(34), 6883-6889. Available at: [Link]

  • Kreutzberger, A., & Kolter, K. (1986). Antiviral agents. XXVII: Aminomethynylation of 5-oxo-2-pyrazoline-3-carboxylic acid derivatives. Archiv der Pharmazie, 319(1), 18-25.
  • Pasha, F.A., et al. (2009). Pharmacophore and docking-based combined in-silico study of KDR inhibitors. J. Mol. Graph. Model., 28, 54–61.
  • PrepChem. (n.d.). Synthesis of ethyl 3-[(4-bromo-2-methylphenyl)amino]-2-(dimethylaminomethylene)-3-oxopropanoate. Retrieved from [Link]

  • PubMed. (2007). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Tetrahedron Letters, 48(44), 7863-7865. Available at: [Link]

  • RSC Publishing. (2012). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available at: [Link]

  • Scientific Research Publishing. (2012). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 2(3), 207-217. Available at: [Link]

  • Verma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 61-69.
  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Wan, J. P., et al. (2020). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry, 85(15), 9884-9893. Available at: [Link]

  • Zhang, Y., et al. (2018). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 20(18), 5744-5748. Available at: [Link]

Sources

Application

Application Notes and Protocols: 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic Acid as a Research Chemical for Investigating the IDO1 Pathway in Cancer Immunotherapy

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology with Novel Pyrazole Scaffolds The field of immuno-oncology is continually seeking novel small molecules that can modulate the tumor microenvironment to fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology with Novel Pyrazole Scaffolds

The field of immuno-oncology is continually seeking novel small molecules that can modulate the tumor microenvironment to favor anti-tumor immunity. One of the key metabolic pathways that cancer cells exploit to create an immunosuppressive shield is the catabolism of the essential amino acid L-tryptophan. Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, rate-limiting enzyme in this pathway, converting tryptophan into kynurenine.[1] Upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This metabolic shift has profound immunosuppressive effects, including the inhibition of effector T-cell proliferation and the promotion of regulatory T-cell (Treg) function, thereby allowing cancer cells to evade immune destruction.[2]

Given its central role in tumor immune escape, IDO1 has emerged as a high-value therapeutic target.[2] While several IDO1 inhibitors have entered clinical trials, the search for new chemical entities with improved potency, selectivity, and drug-like properties is ongoing. The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties.[3] This application note details the use of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid as a research chemical for the investigation of IDO1 inhibition. We provide a plausible synthetic route, detailed protocols for its evaluation in both biochemical and cellular assays, and a framework for structure-activity relationship (SAR) studies. The bromine substitution on the phenyl ring offers a valuable vector for further chemical modification and optimization.

Physicochemical Properties of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic Acid

PropertyValue
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and methanol
Purity (for research use) >95%

Proposed Synthetic Pathway

The synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step process, adaptable from established pyrazole synthesis methodologies. A plausible route involves the Claisen condensation followed by cyclization with hydrazine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps 3-bromoacetophenone 3-bromoacetophenone claisen Claisen Condensation 3-bromoacetophenone->claisen NaOEt, EtOH diethyl_oxalate diethyl_oxalate diethyl_oxalate->claisen hydrazine_hydrate hydrazine_hydrate intermediate Ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate claisen->intermediate cyclization Cyclization intermediate->cyclization Hydrazine hydrate, EtOH, reflux ester_product Ethyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate cyclization->ester_product hydrolysis Ester Hydrolysis final_product 3-(3-bromophenyl)-1H- pyrazole-4-carboxylic acid hydrolysis->final_product ester_product->hydrolysis 1. NaOH (aq), reflux 2. HCl (aq) Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents (Reaction Cocktail, Tryptophan, Compounds) start->prep_reagents plate_setup Plate Setup (Add cocktail, compound/DMSO, buffer) prep_reagents->plate_setup add_enzyme Add Recombinant IDO1 Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate start_reaction Start Reaction (Add L-Tryptophan) pre_incubate->start_reaction incubate_reaction Incubate at 37°C for 60 min start_reaction->incubate_reaction stop_reaction Stop Reaction with TCA incubate_reaction->stop_reaction hydrolyze Hydrolyze at 60°C for 30 min stop_reaction->hydrolyze centrifuge Centrifuge Plate hydrolyze->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_ehrlich Add Ehrlich's Reagent transfer->add_ehrlich read_absorbance Read Absorbance at 490 nm add_ehrlich->read_absorbance analyze Calculate % Inhibition and IC₅₀ read_absorbance->analyze end End analyze->end

Caption: Workflow for the biochemical IDO1 inhibition assay.

Protocol 2: Cell-Based Assay for IDO1 Activity

This protocol measures the inhibitory effect of the test compound on IDO1 activity in a cellular context. HeLa cells are used as they reliably express IDO1 upon stimulation with interferon-gamma (IFN-γ).

Causality Behind Experimental Choices:

  • Cell Line: HeLa cells are a robust and well-characterized human cell line known to upregulate IDO1 expression in response to IFN-γ, providing a reliable model system. [4]* IFN-γ Stimulation: IFN-γ is the primary physiological inducer of IDO1 expression. [5]Treating the cells with IFN-γ mimics the pro-inflammatory conditions in the tumor microenvironment that lead to IDO1 upregulation.

  • Kynurenine Measurement: Measuring the accumulation of kynurenine in the cell culture supernatant provides a direct readout of IDO1 enzymatic activity within the intact cells. This approach accounts for compound permeability and stability in a biological matrix.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human IFN-γ

  • 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (Test Compound)

  • Epacadostat (Positive Control Inhibitor)

  • L-Tryptophan

  • Trichloroacetic Acid (TCA), 30% (w/v)

  • Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment and IDO1 Induction:

    • The next day, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of the test compound or positive control. Include a vehicle control (DMSO).

    • Add IFN-γ to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL to induce IDO1 expression.

    • Incubate the plate at 37°C, 5% CO₂ for 48 hours.

  • Measurement of Kynurenine Production:

    • After the 48-hour incubation, carefully collect 70 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 35 µL of 30% TCA to each well of the supernatant plate to precipitate proteins.

    • Incubate at 60°C for 30 minutes.

    • Centrifuge the plate at 3000 x g for 10 minutes.

    • Transfer 50 µL of the clear supernatant to a new 96-well plate.

    • Add 50 µL of Ehrlich's Reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of L-kynurenine to quantify the amount produced in the cell supernatants.

    • Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ stimulated, vehicle-treated control.

    • Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration.

Framework for Structure-Activity Relationship (SAR) Studies

The 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid scaffold provides multiple opportunities for chemical modification to explore the SAR and optimize for potency and selectivity.

Caption: Key modification points for SAR studies on the pyrazole scaffold.

Key Areas for SAR Exploration:

  • Phenyl Ring (R1): The position and electronic nature of the substituent on the phenyl ring can significantly impact binding. Synthesize analogs with the bromo group at the ortho and para positions. Additionally, explore other substituents such as chloro, fluoro, methyl, and methoxy groups to probe electronic and steric effects.

  • Carboxylic Acid (R2): The carboxylic acid moiety is often a key pharmacophore for enzyme inhibitors. It can be converted to various amides or esters to modulate potency, cell permeability, and pharmacokinetic properties. Bioisosteric replacement with a tetrazole group is also a common strategy.

  • Pyrazole N1 Position (R3): The unsubstituted N1 position can be alkylated or arylated. These modifications can influence the orientation of the molecule within the binding pocket and affect its physicochemical properties.

By systematically synthesizing and testing analogs based on these modifications using the protocols described above, researchers can build a comprehensive SAR profile to guide the development of potent and selective IDO1 inhibitors based on the 3-phenyl-1H-pyrazole-4-carboxylic acid scaffold.

Conclusion

3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid represents a valuable starting point for research programs aimed at discovering novel IDO1 inhibitors. The detailed biochemical and cell-based protocols provided herein offer a robust framework for evaluating its inhibitory potential and for guiding medicinal chemistry efforts to optimize this promising scaffold. The exploration of such novel chemical matter is essential for advancing the next generation of cancer immunotherapies.

References

  • Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yin, L., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Metabolites. Available at: [Link]

  • Ri, M., et al. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

  • Wang, G., et al. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Available at: [Link]

  • Wyrębska, A., et al. (2022). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. Available at: [Link]

  • AMSBIO. (n.d.). IDO Immune Pathway. Available at: [Link]

  • Laneri, S., et al. (2017). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Muller, A. J., & Prendergast, G. C. (2015). Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. Oncoimmunology. Available at: [Link]

  • Wang, Y., et al. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Shetty, P., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. Available at: [Link]

  • de la C. Nuñez, M., et al. (2007). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ChemBK. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(3-bromophenyl)-1-(2-cyanoethyl)-. Available at: [Link]

  • Patel, R. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Method

Application Notes & Protocols: Leveraging 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid in Modern Drug Discovery

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid as a versatil...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid as a versatile scaffold in contemporary drug discovery programs. We will delve into the rationale behind its selection, its synthetic utility, and provide detailed protocols for its derivatization and subsequent biological evaluation.

The Pyrazole Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisostere for other aromatic rings, such as benzene or imidazole.[1] Its unique arrangement of two adjacent nitrogen atoms allows it to serve as both a hydrogen bond donor (at the N-1 position) and a hydrogen bond acceptor (at the N-2 position), facilitating crucial interactions with biological targets.[1] This versatility has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, inflammation, and cardiovascular disease.[1]

Strategic Advantages of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

The subject of these notes, 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, is a particularly valuable starting material for several key reasons:

  • The Pyrazole Core : As discussed, this provides a stable and synthetically tractable foundation with favorable physicochemical properties.[1]

  • The 3-Aryl Substitution : The presence of an aryl group at the 3-position is a common feature in many pyrazole-based inhibitors, often contributing to essential π-π stacking or hydrophobic interactions within the target's binding site.[1]

  • The 4-Carboxylic Acid : This functional group is a critical handle for synthetic elaboration. It readily participates in amide bond formation, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

  • The 3-Bromophenyl Moiety : The bromine atom on the phenyl ring is not merely a substituent; it is a strategic tool. It can be utilized in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and to probe different regions of a target's binding pocket.

Application Focus: Development of Kinase Inhibitors

A significant number of pyrazole-containing drugs and clinical candidates are kinase inhibitors.[2] The pyrazole scaffold is adept at mimicking the purine ring of ATP, allowing these molecules to compete for the ATP-binding site of kinases. Given this precedent, 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is an excellent starting point for the development of novel kinase inhibitors.

Hypothetical Signaling Pathway Targeted by a Pyrazole Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Pyrazole Pyrazole Inhibitor (Derivative of Topic Compound) Pyrazole->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_workup Work-up & Purification A 3-(3-bromophenyl)-1H- pyrazole-4-carboxylic acid E Reaction at 0°C to RT (18 hours) A->E B 4-methoxyaniline B->E C DCC, DMAP C->E D Anhydrous DCM D->E F Aqueous Wash (NaHCO3, Brine) E->F G Drying (Na2SO4) & Solvent Evaporation F->G H Silica Gel Chromatography G->H I Final Product: N-(4-methoxyphenyl)-3-(3-bromophenyl) -1H-pyrazole-4-carboxamide H->I G A High-Throughput Screening (HTS) of Pyrazole Library B Hit Identification (Compounds with >50% inhibition at a single concentration) A->B Primary Assay C Dose-Response & IC50 Determination B->C Confirmatory Assay D Hit-to-Lead: SAR Studies (Synthesis of Analogs) C->D Prioritization E Lead Optimization: Improve Potency, Selectivity, ADME D->E Iterative Design F In Vivo Efficacy Studies (Animal Models) E->F Candidate Selection G Preclinical Development F->G Safety & Toxicology

Sources

Application

Application Notes & Protocols: The Strategic Use of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid in Agrochemical Synthesis

Introduction: The Pyrazole Core in Modern Crop Protection The pyrazole heterocycle is a cornerstone of modern agrochemical design, lending its robust chemical scaffold to a multitude of highly effective active ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Crop Protection

The pyrazole heterocycle is a cornerstone of modern agrochemical design, lending its robust chemical scaffold to a multitude of highly effective active ingredients.[1] These derivatives have demonstrated a broad spectrum of biological activities, leading to their successful commercialization as fungicides, insecticides, and herbicides.[2] At the heart of many next-generation fungicides is the pyrazole-4-carboxamide moiety, a toxophore renowned for its potent and specific mechanism of action.[2]

This document serves as a technical guide for the strategic use of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid , a key intermediate for the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring a bromine atom on the meta-position of the phenyl ring, offers a valuable vector for synthetic diversification and fine-tuning of biological efficacy. We will explore its primary application in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, providing detailed mechanistic insights and validated laboratory protocols.

Compound Profile: 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid -
Molecular Formula C₁₀H₇BrN₂O₂ [3]
Molecular Weight 267.08 g/mol [3]
Appearance Off-white to pale yellow solid (expected) -

| CAS Number (for 4-bromo isomer) | 618383-49-6 |[3] |

Core Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides

The most significant application of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is as a precursor to pyrazole carboxamide fungicides.[3] This class of fungicides has become indispensable in agriculture for controlling a wide range of fungal pathogens.

Mechanism of Action: Targeting Fungal Respiration

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial respiratory chain.[2] SDH is a key player in two vital cellular processes: the Krebs cycle and the electron transport chain, where it oxidizes succinate to fumarate.[2]

By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block electron transfer, which leads to a catastrophic cascade of events in the fungal cell:

  • Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the production of ATP, the cell's primary energy source.

  • Metabolic Gridlock: The Krebs cycle is stalled, preventing the generation of essential metabolic intermediates.

  • Oxidative Stress: Impaired electron flow can lead to the formation of damaging reactive oxygen species (ROS).

This targeted inhibition of a vital metabolic chokepoint ensures high efficacy against fungal pathogens, often with low toxicity to non-target organisms.[2]

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cell Fungal Cell SDH Succinate Dehydrogenase (Complex II) Complex_III Complex III SDH->Complex_III e- transfer Fumarate Fumarate SDH->Fumarate Krebs Cycle ATP ATP Production (Energy) Complex_IV Complex IV Complex_III->Complex_IV Succinate Succinate Succinate->SDH Oxidation Fungicide Pyrazole Carboxamide (from title compound) Fungicide->SDH INHIBITION Fungicide->ATP BLOCKS

Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.

General Synthetic Workflow

The conversion of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid into a target carboxamide is a robust and versatile two-step process. This strategy allows for late-stage diversification, where a common core intermediate can be coupled with a wide array of amines to generate a library of potential agrochemicals.

  • Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive acyl chloride.

  • Amide Coupling: The acyl chloride is reacted with a selected amine to form the stable amide bond.

Synthesis_Workflow Start 3-(3-bromophenyl)-1H- pyrazole-4-carboxylic acid Step1 Step 1: Acid Chloride Formation Start->Step1 Intermediate Pyrazole-4-carbonyl chloride Step1->Intermediate Step2 Step 2: Amide Coupling (with R-NH₂) Intermediate->Step2 Product Final Product: Pyrazole-4-carboxamide Fungicide Step2->Product

Caption: General Synthetic Workflow for Pyrazole Carboxamides.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrazole carboxamide fungicide from 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Safety Precaution: These procedures should be performed in a well-ventilated fume hood by personnel trained in synthetic organic chemistry. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbonyl chloride
  • Rationale: This step converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride. Thionyl chloride is an effective reagent for this transformation, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Dichloromethane (DCM) is used as an inert solvent. A catalytic amount of dimethylformamide (DMF) accelerates the reaction via the formation of the Vilsmeier reagent.

  • Materials:

    • 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and a gas trap (e.g., bubbler with mineral oil or a basic solution).

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq).

    • Under an inert atmosphere (N₂ or Argon), add anhydrous DCM to create a suspension (approx. 0.2 M concentration).

    • Add a catalytic amount of anhydrous DMF (2-3 drops) to the suspension.

    • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension at room temperature. Caution: The reaction may be exothermic.

    • After the addition is complete, heat the mixture to a gentle reflux (approx. 40 °C).

    • Monitor the reaction progress. The reaction is typically complete when the solid starting material has fully dissolved and gas evolution has ceased (usually 2-4 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. It is advisable to co-evaporate with an inert, high-boiling solvent like toluene (2 x 10 mL) to ensure all volatile reagents are removed.

    • The resulting solid, 3-(3-bromophenyl)-1H-pyrazole-4-carbonyl chloride, is typically used immediately in the next step without further purification.

Protocol 2: Synthesis of N-(2-aminophenyl)-3-(3-bromophenyl)-1H-pyrazole-4-carboxamide (Exemplary Coupling)
  • Rationale: This step forms the final amide bond. The highly reactive acyl chloride reacts with the amine nucleophile. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the amine starting material.

  • Materials:

    • 3-(3-bromophenyl)-1H-pyrazole-4-carbonyl chloride (1.0 eq) from Protocol 1

    • A suitable amine, e.g., o-phenylenediamine (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • Dissolve the amine (e.g., o-phenylenediamine, 1.1 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM in a clean, dry round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 3-(3-bromophenyl)-1H-pyrazole-4-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure pyrazole carboxamide.

Structure-Activity Relationship (SAR) and Diversification

The 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid scaffold is a versatile platform for generating novel agrochemicals. Key SAR insights include:

  • The Pyrazole Ring: This is the essential core, correctly positioning the other substituents for optimal binding to the target enzyme.

  • The Carboxamide Linker: The amide bond is critical for interacting with the SDH enzyme, often forming key hydrogen bonds within the active site.

  • The 3-(3-bromophenyl) Group: This lipophilic group typically fits into a hydrophobic pocket of the target enzyme. The meta-position of the bromine atom offers different steric and electronic properties compared to ortho or para isomers, potentially leading to altered binding affinity or selectivity. Furthermore, the bromine atom can serve as a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • The Amine Moiety (R-NH₂): This is the most common point of diversification. Modifying the structure of the amine allows for the fine-tuning of the compound's properties, including its fungicidal spectrum, systemic mobility within the plant, and metabolic stability.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]

  • 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Oakwood Chemical. Retrieved January 27, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • 1H-Pyrazole-4-carboxylic acid, 3-(3-bromophenyl)-1-(2-cyanoethyl)-. (n.d.). ChemBK. Retrieved January 27, 2026, from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Retrieved January 27, 2026, from [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 27, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 27, 2026, from [Link]

  • Succinate dehydrogenase inhibitors (SDHIs) are active substances used in fungicidal products to control certain fungi and moulds affecting crops. (n.d.). ANSES. Retrieved January 27, 2026, from [Link]

Sources

Method

Application Notes and Protocols for 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic Acid

Introduction: Unveiling the Potential of a Versatile Pyrazole Moiety 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole ring is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Pyrazole Moiety

3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole ring is a prominent scaffold in medicinal chemistry and agrochemical research, with derivatives exhibiting a wide array of biological activities.[1] These activities include anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory properties.[1][2][3] The presence of the bromophenyl and carboxylic acid functional groups on the pyrazole core of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid suggests its potential as a modulator of various biological processes. The bromine atom can participate in halogen bonding, a key interaction in ligand-protein binding, while the carboxylic acid group can form hydrogen bonds and salt bridges, anchoring the molecule in the active sites of target proteins.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid in various in vitro assays. The protocols detailed below are designed to be robust and reproducible, offering a framework for investigating the compound's potential as an anti-inflammatory, antifungal, and kinase inhibitory agent.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is crucial for accurate and reproducible experimental results.

PropertyValueSource
Molecular FormulaC₁₀H₇BrN₂O₂Vendor Information
Molecular Weight267.08 g/mol Vendor Information
AppearanceWhite to off-white solid[4]
SolubilitySoluble in DMSO and ethanol. Limited solubility in aqueous buffers.Inferred from similar compounds[5]
StorageStore at 2-8°C in a dry, well-ventilated place. Protect from light.[4]

Expert Insight: Due to the limited aqueous solubility of many small molecule inhibitors, it is recommended to prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be performed carefully to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all experimental conditions to minimize solvent effects.

Section 1: Anti-Inflammatory Activity Assays

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[2][6] The following protocols are designed to evaluate the potential of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid to modulate key inflammatory pathways.

Rationale and Potential Mechanism of Action

Inflammation is a complex biological response involving various cell types and signaling pathways. A key enzyme in the inflammatory cascade is cyclooxygenase (COX), which exists in two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is a major target for non-steroidal anti-inflammatory drugs (NSAIDs).[7] Many pyrazole-containing compounds have demonstrated COX inhibitory activity.[7]

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates Test Compound 3-(3-bromophenyl)-1H- pyrazole-4-carboxylic acid Test Compound->COX-2 Enzyme potential inhibition

Caption: Potential mechanism of anti-inflammatory action.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of the test compound on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid in 100% DMSO. Create a dilution series in DMSO to achieve final assay concentrations ranging from 0.01 µM to 100 µM.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 96-well plate.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of COX-2 enzyme to all wells except the no-enzyme control.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a reaction mix containing arachidonic acid and TMPD in assay buffer.

    • Add 10 µL of the reaction mix to each well to initiate the reaction.

  • Data Acquisition: Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 2: Antifungal Activity Assays

Pyrazole derivatives have been extensively investigated for their antifungal properties, with some commercial fungicides containing this scaffold.[8][9] The following protocol provides a method to assess the antifungal efficacy of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Rationale and Potential Mechanism of Action

The antifungal activity of pyrazole compounds can be attributed to various mechanisms, including the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain of fungi.[8] Disruption of this process leads to a depletion of cellular energy and ultimately, fungal cell death.

G cluster_0 Fungal Cell Fungal Cell Fungal Cell Mitochondrion Mitochondrion SDH Succinate Dehydrogenase Electron Transport Chain Electron Transport Chain SDH->Electron Transport Chain part of ATP Production ATP Production Electron Transport Chain->ATP Production drives Fungal Growth Fungal Growth ATP Production->Fungal Growth supports Test Compound 3-(3-bromophenyl)-1H- pyrazole-4-carboxylic acid Test Compound->SDH potential inhibition

Caption: Potential mechanism of antifungal action.

Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the minimum inhibitory concentration (MIC) of the test compound against a panel of fungal pathogens.[10]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

  • Positive control (e.g., Fluconazole)

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ cells/mL.

  • Compound Dilution: Prepare a 2X working solution of the test compound in RPMI-1640 medium. Perform serial twofold dilutions in a 96-well plate to obtain a range of concentrations.

  • Assay Plate Inoculation: Add 100 µL of the fungal inoculum to each well of the plate containing 100 µL of the diluted compound. This will result in a 1X final concentration of the compound and the desired inoculum density.

  • Controls: Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control, as determined by visual inspection or by reading the optical density at 530 nm.

Section 3: Kinase Inhibition Assay

Several pyrazole-containing molecules have been identified as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases involved in cytokine signaling and implicated in various inflammatory diseases and cancers.[11][]

Rationale and Potential Target: JAK2

The JAK-STAT signaling pathway is crucial for transmitting signals from extracellular cytokines to the nucleus, regulating gene expression involved in immunity and cell growth.[11] The JAK2V617F mutation is a known driver in myeloproliferative neoplasms, making JAK2 a key therapeutic target.[] The structural features of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid make it a candidate for investigation as a JAK2 inhibitor.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates Gene Expression Gene Expression STAT->Gene Expression regulates Test Compound 3-(3-bromophenyl)-1H- pyrazole-4-carboxylic acid Test Compound->JAK2 potential inhibition

Caption: Potential inhibition of the JAK2-STAT signaling pathway.

Protocol: In Vitro JAK2 Kinase Assay

This protocol describes a luminescence-based assay to measure the inhibition of JAK2 kinase activity.

Materials:

  • Recombinant human JAK2 enzyme

  • Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

  • Positive control (e.g., Ruxolitinib)[13]

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 4 µL of a solution containing the JAK2 enzyme and substrate peptide in kinase assay buffer.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Development: Add the reagents from the luminescent kinase assay kit according to the manufacturer's instructions to stop the kinase reaction and generate a luminescent signal proportional to the amount of ADP produced.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme or no-ATP control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and determine the IC₅₀ value.

Troubleshooting and Expert Recommendations

  • Compound Precipitation: If precipitation is observed upon dilution into aqueous buffers, consider using a lower starting concentration of the DMSO stock, or incorporating a small percentage of a non-ionic surfactant like Tween-20 in the assay buffer.

  • Assay Interference: Some compounds can interfere with assay detection methods (e.g., autofluorescence). It is advisable to run a control experiment with the compound in the absence of the enzyme to assess for any such interference.

  • Mechanism of Inhibition Studies: For kinase assays, further experiments can be conducted to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive) by varying the concentration of ATP.

Conclusion

3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is a promising scaffold for the development of novel therapeutic agents. The protocols outlined in these application notes provide a solid foundation for investigating its biological activities. The versatility of the pyrazole core, combined with the specific substitutions on this compound, warrants further exploration in the fields of inflammation, mycology, and oncology.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). European Journal of Medicinal Chemistry.
  • Pyrazole as an anti-inflammatory scaffold. (2022).
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2011). Organic Process Research & Development.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.
  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2025). Medicinal Chemistry Research.
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2012). Huanjing Kexue yu Jishu.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2021). Molecules.
  • Research and Development of Janus Kinase (JAK) Inhibitors. (2019). BOC Sciences.
  • 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Chem-Impex.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules.
  • Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester. (2014).
  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2020).
  • 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. PubChem.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules.
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). Bioorganic & Medicinal Chemistry Letters.
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  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018). Synform.
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Application

Application Notes and Protocols: Strategic Derivatization of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid for Drug Discovery

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The unique electronic and steric features of the pyrazole ring allow it to serve as a versatile scaffold for the design of compounds that can interact with a wide range of biological targets. The strategic derivatization of this core structure is a key approach in the optimization of lead compounds during the drug discovery process.

This guide provides a comprehensive overview of the derivatization of a key building block, 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid. This molecule offers two primary points for chemical modification: the carboxylic acid group at the 4-position and the bromo-substituent on the phenyl ring at the 3-position. This dual reactivity allows for the generation of diverse chemical libraries with a wide range of physicochemical and pharmacological properties. We will explore detailed protocols for the synthesis of the starting material and its subsequent derivatization through esterification, amidation, and palladium-catalyzed cross-coupling reactions.

Synthesis of the Starting Material: 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

A common and effective method for the synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids involves a multi-step sequence starting from the corresponding acetophenone. This process typically includes the formation of a hydrazone, followed by a Vilsmeier-Haack formylation to construct the pyrazole ring, and subsequent oxidation to the carboxylic acid.

Workflow for the Synthesis of the Starting Material

A 3-Bromoacetophenone B 3-Bromoacetophenone hydrazone A->B Hydrazine hydrate, Ethanol, Acetic acid (cat.) C 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack Reaction (POCl3, DMF) D 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid C->D Oxidation (e.g., KMnO4)

Caption: Synthetic route to the target carboxylic acid.

Experimental Protocol: Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

Part 1: Synthesis of 3-Bromoacetophenone hydrazone

  • To a solution of 3-bromoacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the hydrazone.

Part 2: Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [2]

  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF).

  • To this reagent, add the 3-bromoacetophenone hydrazone (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour and then heat to 60-70 °C for 8-10 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with water, and dry to yield the crude aldehyde. The product can be purified by column chromatography on silica gel.

Part 3: Oxidation to 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

  • Suspend the 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Slowly add potassium permanganate (KMnO₄, 2.0-3.0 eq) in portions, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding a small amount of ethanol to consume the excess KMnO₄.

  • Filter the manganese dioxide precipitate and wash it with hot water.

  • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, most commonly through esterification and amidation reactions.

Esterification

Esterification is a fundamental reaction to modify the polarity and pharmacokinetic profile of a carboxylic acid-containing compound. The Fischer-Speier esterification is a classic and reliable method.

  • Dissolve 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • After completion, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.

Reactant (Alcohol)ProductTypical Reaction Time
MethanolMethyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate6-8 hours
EthanolEthyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate8-10 hours
IsopropanolIsopropyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate10-12 hours
Amidation

Amide bond formation is a crucial reaction in drug discovery, as amides are prevalent in biological systems and often contribute to improved binding affinity and metabolic stability. This can be achieved using various coupling agents.

  • Dissolve 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or DMF.

  • Add a coupling agent (e.g., DCC, EDC/HOBt, or HATU) (1.1 eq) and a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography.

Derivatization via C-C and C-N Cross-Coupling Reactions

The bromo-substituent on the phenyl ring provides an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.

A 3-(3-bromophenyl)-1H-pyrazole- 4-carboxylic acid derivative F Coupled Product A->F B Boronic acid or ester B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F

Caption: Key components of the Suzuki-Miyaura reaction.

  • To a reaction vessel, add the 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid derivative (e.g., the ethyl ester) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Boronic AcidProduct Example
Phenylboronic acidEthyl 3-(biphenyl-3-yl)-1H-pyrazole-4-carboxylate
Pyridine-3-boronic acidEthyl 3-(3-(pyridin-3-yl)phenyl)-1H-pyrazole-4-carboxylate
4-Methoxyphenylboronic acidEthyl 3-(4'-methoxybiphenyl-3-yl)-1H-pyrazole-4-carboxylate
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.

  • In a glovebox or under an inert atmosphere, combine the 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid derivative (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%), and a strong base such as sodium tert-butoxide (NaOᵗBu, 1.5 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Conclusion

The derivatization of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid offers a robust platform for the generation of diverse chemical entities with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. The strategic application of esterification, amidation, and palladium-catalyzed cross-coupling reactions can lead to the identification of novel compounds with enhanced pharmacological profiles.

References

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Method

Application Notes and Protocols: 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic Acid as a Pivotal Intermediate for Advanced Pharmaceuticals

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and structural significance in a multitude of therapeutic agents.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a "privileged scaffold" due to its ability to form key interactions with various biological targets.[2][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5] Their prominence is highlighted by their presence in numerous FDA-approved drugs, particularly in the domain of oncology as potent protein kinase inhibitors.[2]

This guide focuses on a specific, high-value pyrazole derivative: 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid . This compound has emerged as a critical building block in the synthesis of advanced pharmaceuticals, most notably multi-kinase inhibitors that are at the forefront of targeted cancer therapy.[6][7] The strategic placement of the 3-bromophenyl group and the 4-carboxylic acid moiety provides essential anchor points for constructing complex molecular architectures with high specificity and potency.

This document will provide a comprehensive overview of the synthesis, characterization, and application of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, with a particular focus on its role as a key intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel pharmaceutical agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is essential for its effective use in subsequent synthetic transformations.

PropertyValueReference
Molecular Formula C₁₀H₇BrN₂O₂[8]
Molecular Weight 267.08 g/mol [8]
CAS Number 879996-70-0[8]
Appearance Off-white to pale yellow solidGeneral Observation
Solubility Soluble in polar organic solvents like DMF, DMSO, and methanol.General Chemical Knowledge

Spectroscopic Characterization Data (Predicted and from Related Structures):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5-12.5 (br s, 1H, COOH), 8.3-8.1 (s, 1H, pyrazole-H), 8.0-7.8 (m, 2H, Ar-H), 7.6-7.4 (m, 2H, Ar-H). Note: The broad singlet of the carboxylic acid proton is exchangeable with D₂O.[9][10]

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165-163 (C=O), 148-146 (pyrazole-C), 140-138 (pyrazole-C), 135-133 (Ar-C), 132-130 (Ar-C), 130-128 (Ar-C), 128-126 (Ar-C), 125-123 (Ar-C), 122-120 (Ar-C).[9][10]

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1700-1680 (C=O stretch), 1600-1580 (C=N stretch), 1550-1500 (aromatic C=C stretch), 800-750 (C-Br stretch).[4][11]

  • Mass Spectrometry (ESI-MS): m/z 265/267 [M-H]⁻ corresponding to the isotopic pattern of bromine.[1][9]

Synthesis of 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Protocol

The synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is most effectively achieved through a two-step process involving the Vilsmeier-Haack formylation of a suitable hydrazone, followed by oxidation of the resulting aldehyde.[5][12][13] This method offers high yields and regioselectivity.

Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Oxidation A 3-Bromoacetophenone D 1-(3-Bromophenyl)ethylidene]hydrazine (Hydrazone Intermediate) A->D B Hydrazine Hydrate B->D C Ethanol, Acetic Acid (cat.) F 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde D->F E Vilsmeier Reagent (POCl₃/DMF) E->F H 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic Acid (Final Product) F->H G Oxidizing Agent (e.g., KMnO₄, H₂O₂) G->H

Caption: Synthetic workflow for 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Part 1: Synthesis of 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[14][15][16] In this protocol, it is employed to construct the pyrazole ring and introduce the carbaldehyde group in a single step from a hydrazone precursor.

Protocol:

  • Preparation of the Hydrazone Intermediate:

    • To a solution of 3-bromoacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude [1-(3-bromophenyl)ethylidene]hydrazine. This intermediate is often used in the next step without further purification.

  • Vilsmeier-Haack Reaction:

    • In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) at 0°C with constant stirring.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

    • Add the crude [1-(3-bromophenyl)ethylidene]hydrazine (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 5°C.

    • After the addition, slowly raise the temperature to 80-90°C and heat for 4-6 hours.[5] Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The resulting precipitate is filtered, washed thoroughly with water, and dried.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde.[17]

Causality and Experimental Choices:

  • Vilsmeier Reagent: The electrophilic species, the chloromethyleniminium ion ([ClCH=N(CH₃)₂]⁺), is generated in situ from POCl₃ and DMF. This reagent is highly effective for both cyclization of the hydrazone and formylation at the 4-position of the newly formed pyrazole ring.[14]

  • Temperature Control: The initial low temperature is crucial to control the exothermic formation of the Vilsmeier reagent. The subsequent heating provides the necessary activation energy for the cyclization and formylation reactions.

Part 2: Oxidation to 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic Acid

The aldehyde functional group of the pyrazole intermediate is readily oxidized to a carboxylic acid using a variety of oxidizing agents.[13] Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in the presence of a catalyst are commonly used.[13]

Protocol:

  • Oxidation Reaction:

    • Dissolve 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

    • Slowly add a solution of potassium permanganate (KMnO₄, 1.5-2.0 eq) in water to the pyrazole solution at room temperature.

    • Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by TLC.

    • Upon completion, quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄.

    • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Work-up and Purification:

    • Acidify the filtrate to a pH of 2-3 with dilute hydrochloric acid.

    • The precipitated 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is collected by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • For higher purity, the product can be recrystallized from an appropriate solvent system like ethanol/water.

Causality and Experimental Choices:

  • Choice of Oxidant: KMnO₄ is a strong and cost-effective oxidizing agent suitable for this transformation. Alternatively, greener oxidants like H₂O₂ with a vanadium catalyst can also be employed.[13]

  • Acidification: The final product is a carboxylic acid, which is soluble in its carboxylate salt form under basic or neutral conditions. Acidification is necessary to protonate the carboxylate and precipitate the desired acid.

Application in Pharmaceutical Synthesis: Intermediate for Regorafenib

3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a key precursor in the synthesis of Regorafenib, an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[7][18] Regorafenib functions by targeting multiple protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[7]

Synthetic Pathway to Regorafenib

The synthesis of Regorafenib from 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid involves the formation of an amide bond with a specific aniline derivative.

Regorafenib_Synthesis A 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic Acid D Regorafenib A->D Amide Bond Formation B Amide Coupling Reagents (e.g., SOCl₂, HATU) C 4-Amino-3-fluorophenoxy-N-methylpicolinamide C->D

Caption: Final amide coupling step in the synthesis of Regorafenib.

Protocol: Amide Coupling to Form Regorafenib

This protocol outlines the general steps for the crucial amide bond formation that constitutes the final stage in the synthesis of Regorafenib.

  • Activation of the Carboxylic Acid:

    • Convert 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) to its more reactive acid chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. The reaction is typically carried out at room temperature or with gentle heating.

    • Alternatively, use a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like DMF.

  • Amide Bond Formation:

    • To a solution of the activated pyrazole carboxylic acid derivative, add 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (approximately 1.0 eq).[18]

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

    • The reaction time can vary from a few hours to overnight depending on the coupling method used.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude Regorafenib by column chromatography or recrystallization to obtain the final product with high purity.[19]

Causality and Experimental Choices:

  • Carboxylic Acid Activation: The direct amidation of a carboxylic acid is generally slow. Activation to an acid chloride or with a coupling reagent significantly enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.

  • Choice of Coupling Reagent: Thionyl chloride is a cost-effective choice for large-scale synthesis. Peptide coupling reagents like HATU are milder and often lead to higher yields with fewer side products, making them suitable for laboratory-scale synthesis and optimization.

The Role of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole moiety in Regorafenib and other kinase inhibitors plays a crucial role in their biological activity.[2][3] It often acts as a bioisostere of other aromatic systems and can form critical hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[2] The specific substitution pattern on the pyrazole ring, including the 3-(3-bromophenyl) group, contributes to the overall shape and electronic properties of the molecule, allowing it to fit snugly into the ATP-binding pocket of the target kinases and establish additional hydrophobic and van der Waals interactions, thereby enhancing its inhibitory potency and selectivity.[7]

Conclusion

3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is a highly valuable and versatile intermediate in the synthesis of modern pharmaceuticals, particularly in the development of targeted cancer therapies like Regorafenib. Its synthesis, primarily through the Vilsmeier-Haack reaction followed by oxidation, is a robust and scalable process. The strategic importance of the pyrazole scaffold in kinase inhibition underscores the continued relevance of this compound in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists working in this exciting and impactful field.

References

  • Shetty, P., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5038-5040.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Kavaldiev, T., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved from [Link]

  • Process for the preparation of regorafenib and its crystalline forms. (2016). Google Patents.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Semantic Scholar. Retrieved from [Link]

  • What is the mechanism of Regorafenib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubMed Central. Retrieved from [Link]

  • Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved from [Link]

  • A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats. (2024). PubMed Central. Retrieved from [Link]

  • Regorafenib mechanism of action. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). NIH. Retrieved from [Link]

  • Three-step synthesis of regorafenib 30 starting from... (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PubMed Central. Retrieved from [Link]

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  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

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Application

Application Notes and Protocols for 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole-4-Carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery The 1H-pyrazole-4-carboxylic acid moiety represents a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole-4-Carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery

The 1H-pyrazole-4-carboxylic acid moiety represents a cornerstone scaffold in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities.[1][2] Its rigid, planar structure, coupled with the strategic placement of hydrogen bond donors and acceptors, allows for high-affinity interactions with numerous enzymatic active sites and receptors. The derivatization potential at various positions of the pyrazole ring and the carboxylic acid function provides a rich landscape for fine-tuning pharmacokinetic and pharmacodynamic properties.

This document focuses on a representative member of this class, 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid , as a paradigm for exploring the therapeutic potential of this scaffold. The presence of the bromophenyl group offers a handle for further synthetic elaboration, such as cross-coupling reactions, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.[3] While this specific molecule serves as our structural template, the principles and protocols discussed herein are broadly applicable to the wider class of 3-aryl-1H-pyrazole-4-carboxylic acids.

Emerging research has highlighted the promise of this scaffold in developing inhibitors for critical oncology targets, notably Lactate Dehydrogenase (LDH) and ALKBH1 (AlkB Homolog 1, DNA N6-methyladenine demethylase) .[4][5] Inhibition of these enzymes presents compelling strategies for cancer therapy by targeting tumor metabolism and epigenetic regulation, respectively.

Targeting Cancer Metabolism: Lactate Dehydrogenase (LDH) Inhibition

Background:

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect".[4] In this state, there is an increased conversion of glucose to lactate, even in the presence of oxygen. Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a pivotal enzyme in this process, catalyzing the interconversion of pyruvate and lactate with the concomitant oxidation of NADH to NAD+.[6][7] Upregulation of LDHA is a hallmark of many cancers and is associated with tumor progression, metastasis, and poor prognosis.[4] Therefore, the development of potent and selective LDHA inhibitors is a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation.

Mechanism of Action:

Pyrazole-4-carboxylic acid derivatives have been identified as competitive inhibitors of LDH.[4] The carboxylic acid moiety is hypothesized to mimic the binding of the natural substrate, pyruvate, within the enzyme's active site. The pyrazole core and its substituents can then form additional interactions with surrounding amino acid residues, leading to potent and selective inhibition.

Protocol 1: Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic Acid

This protocol outlines a general and adaptable synthetic route for the preparation of 3-aryl-1H-pyrazole-4-carboxylic acids, exemplified by the synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Workflow for Synthesis:

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 3-Bromoacetophenone D Ethyl 2-(3-bromobenzoyl)-3-oxobutanoate A->D B Diethyl oxalate B->D C Sodium ethoxide C->D Base F Ethyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate D->F E Hydrazine hydrate E->F H 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid F->H G Lithium hydroxide G->H Base

Caption: Synthetic workflow for 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Materials:

  • 3-Bromoacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol, anhydrous

  • Hydrazine hydrate

  • Glacial acetic acid

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Ethyl 2-(3-bromobenzoyl)-3-oxobutanoate.

    • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) at 0 °C, add a mixture of 3-bromoacetophenone and diethyl oxalate dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with dilute acid and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of Ethyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate.

    • Dissolve the product from Step 1 in glacial acetic acid.

    • Add hydrazine hydrate and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Step 3: Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic Acid.

    • Suspend the ester from Step 2 in a mixture of THF, MeOH, and water.

    • Add an aqueous solution of LiOH and stir the mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, remove the organic solvents under reduced pressure.

    • Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid against human LDHA.

Principle:

The enzymatic activity of LDHA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ in the presence of pyruvate. The rate of this reaction is proportional to the enzyme activity. The inhibitory effect of the test compound is determined by measuring the reduction in the reaction rate.

Workflow for LDH Inhibition Assay:

A Prepare Reagents: - Assay Buffer - LDHA Enzyme - NADH Solution - Pyruvate Solution - Test Compound Stock B Add assay components to 96-well plate: - Buffer - LDHA - NADH - Test Compound/DMSO A->B C Pre-incubate at 37°C for 10 min B->C D Initiate reaction by adding Pyruvate C->D E Measure absorbance at 340 nm every 30 seconds for 10 min D->E F Calculate initial reaction rates E->F G Determine % Inhibition and IC50 value F->G

Caption: Workflow for the in vitro LDH inhibition assay.

Materials:

  • Recombinant human LDHA enzyme

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Sodium pyruvate

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 7.4).

    • Prepare a 10 mM stock solution of NADH in Tris-HCl buffer.

    • Prepare a 100 mM stock solution of sodium pyruvate in Tris-HCl buffer.

    • Prepare a 10 mM stock solution of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 170 µL of Tris-HCl buffer.

    • Add 10 µL of the test compound solution in DMSO (or DMSO for control wells).

    • Add 10 µL of the NADH solution (final concentration ~0.5 mM).

    • Add 5 µL of the LDHA enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 5 µL of the sodium pyruvate solution (final concentration ~5 mM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterTypical Concentration
LDHA Enzyme5-10 ng/well
NADH0.2-0.5 mM
Pyruvate1-5 mM
DMSO<1% of total volume

Targeting Cancer Epigenetics: ALKBH1 Inhibition

Background:

DNA N6-methyladenine (6mA) is an epigenetic modification that has been implicated in various cellular processes.[5] ALKBH1 is a demethylase that removes the methyl group from 6mA in DNA.[8] Dysregulation of ALKBH1 has been linked to the development of certain cancers, including gastric cancer.[5] Inhibition of ALKBH1 can lead to an increase in global 6mA levels, which in turn can affect gene expression and inhibit cancer cell proliferation.[5][9] Therefore, ALKBH1 is considered a potential therapeutic target in oncology.

Mechanism of Action:

1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of ALKBH1.[5] The pyrazole core and the carboxylic acid are thought to chelate the active site Fe(II) ion, which is essential for the demethylase activity of ALKBH1. The aryl substituent at the 3-position can be modified to enhance potency and selectivity.

Protocol 3: In Vitro ALKBH1 Inhibition Assay (Fluorescence Polarization-Based)

This protocol describes a fluorescence polarization (FP) assay to screen for and characterize inhibitors of ALKBH1.

Principle:

This assay is based on the displacement of a fluorescently labeled ligand from the ALKBH1 active site by a competitive inhibitor. When the fluorescent ligand is bound to the larger ALKBH1 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When an inhibitor displaces the fluorescent ligand, the smaller, unbound ligand tumbles more rapidly, leading to a decrease in fluorescence polarization.

Workflow for ALKBH1 FP Assay:

A Prepare Reagents: - Assay Buffer - ALKBH1 Protein - Fluorescent Probe - Test Compound Stock B Add assay components to 384-well plate: - Buffer - ALKBH1 - Test Compound/DMSO A->B C Incubate at RT for 15 min B->C D Add Fluorescent Probe C->D E Incubate at RT for 30 min (in dark) D->E F Measure Fluorescence Polarization E->F G Calculate % Inhibition and IC50 value F->G

Caption: Workflow for the ALKBH1 fluorescence polarization assay.

Materials:

  • Recombinant human ALKBH1 protein

  • A suitable fluorescently labeled ALKBH1 ligand (probe)

  • Assay buffer (e.g., HEPES buffer with Tween-20 and DTT)

  • 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

  • DMSO

  • Black, low-volume 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • Dilute ALKBH1 protein to the desired concentration in assay buffer.

    • Dilute the fluorescent probe to the desired concentration in assay buffer.

    • Prepare a serial dilution of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid in DMSO.

  • Assay Protocol:

    • Add 10 µL of assay buffer to each well of a 384-well plate.

    • Add 100 nL of the test compound solution in DMSO (or DMSO for controls).

    • Add 5 µL of the diluted ALKBH1 protein solution.

    • Mix and incubate at room temperature for 15 minutes.

    • Add 5 µL of the diluted fluorescent probe solution.

    • Mix and incubate at room temperature for 30 minutes, protected from light.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the percentage of inhibition based on the decrease in polarization relative to the high (no inhibitor) and low (no enzyme) controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights

While detailed SAR for 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is not extensively published, general trends for this scaffold can be inferred from the literature:

  • Carboxylic Acid: The carboxylic acid at the 4-position is often crucial for activity, likely acting as a key binding motif that mimics a natural substrate or interacts with a critical residue in the active site.[4]

  • 3-Aryl Group: The nature and substitution pattern of the aryl ring at the 3-position significantly influence potency and selectivity. Halogen substitutions, such as the bromo group in our title compound, can enhance binding through halogen bonding or by modifying electronic properties.[2] This position is a key vector for library synthesis to explore SAR.

  • Pyrazole Core: The pyrazole ring itself serves as a rigid scaffold, positioning the key interacting groups (carboxylic acid and aryl ring) in an optimal orientation for binding.

Conclusion and Future Directions

3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is a valuable probe and starting point for the development of novel therapeutics targeting cancer metabolism and epigenetics. The protocols provided herein offer a framework for the synthesis and in vitro evaluation of this and related compounds. Future work should focus on a systematic exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties. The development of cell-based assays and in vivo studies will be critical to validate the therapeutic potential of lead compounds derived from this promising scaffold.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11634845, 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved January 26, 2026 from [Link].

  • Maloney, D. J., et al. (2017). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 60(22), 9184–9204.
  • Granchi, C., et al. (2018). Lactate Dehydrogenase (LDH) Inhibitors: A Patent Review (2012-2017).
  • Koppenol, W. H., Bounds, P. L., & Dang, C. V. (2011). Otto Warburg's contributions to current concepts of cancer metabolism.
  • Zhang, J., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved January 26, 2026, from [Link].

  • MDPI. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved January 26, 2026, from [Link].

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved January 26, 2026, from [Link].

  • Royal Society of Chemistry. (2014). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Retrieved January 26, 2026, from [Link].

  • ACS Publications. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved January 26, 2026, from [Link].

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved January 26, 2026, from [Link].

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved January 26, 2026, from [Link].

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved January 26, 2026, from [Link].

  • MDPI. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved January 26, 2026, from [Link].

  • ChemBK. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(3-bromophenyl)-1-(2-cyanoethyl)-. Retrieved January 26, 2026, from [Link].

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved January 26, 2026, from [Link].

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Method

Application Notes and Protocols for Cell-Based Assays with 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4] Emerging research has highlighted the potential of pyrazole-based molecules as potent inhibitors of critical signaling pathways implicated in tumorigenesis, particularly the JAK/STAT pathway.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid in a suite of cell-based assays. While specific data on this particular derivative is emerging, the structural motif strongly suggests activity as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9] Constitutive activation of STAT3 is a hallmark of numerous human cancers, driving processes such as cell proliferation, survival, angiogenesis, and immune evasion.[10][11][12] Therefore, the inhibition of STAT3 phosphorylation represents a promising therapeutic strategy.[13][14]

These application notes will detail robust, self-validating protocols to investigate the biological effects of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid on cancer cells. The assays described will enable the user to assess its anti-proliferative and pro-apoptotic activity, its impact on cell migration, and to dissect its molecular mechanism of action through the analysis of the JAK/STAT signaling cascade.

I. Preliminary Compound Handling and Stock Solution Preparation

Prior to initiating any cell-based assay, proper handling and preparation of the test compound are paramount to ensure reproducibility and accuracy.

A. Materials:

  • 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 879996-70-0)[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

B. Protocol for 10 mM Stock Solution:

  • Aseptically weigh out a precise amount of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid. The molecular weight is 267.08 g/mol .[1]

  • Dissolve the compound in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, dissolve 2.67 mg in 1 mL of DMSO.

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (DMSO at the same final concentration as the test compound) in all experiments.

II. Assessment of Anti-Proliferative Activity: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

A. Scientific Rationale: This assay provides a quantitative measure of the compound's cytostatic or cytotoxic effects. A reduction in cell viability upon treatment with 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid would suggest an anti-proliferative or cell-killing activity, consistent with the expected outcome of inhibiting a key survival pathway like STAT3.

B. Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Allow cells to adhere (overnight) A->B C Treat with serial dilutions of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid B->C D Incubate for desired time points (e.g., 24, 48, 72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT Cell Viability Assay.

C. Detailed Protocol:

  • Seed cells (e.g., a cancer cell line with known constitutively active STAT3, such as MDA-MB-468) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the 10 mM stock solution of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

D. Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability (vs. Vehicle)
Blank0.05 ± 0.01N/A
Vehicle (DMSO)1.20 ± 0.08100%
0.11.18 ± 0.0798.3%
11.05 ± 0.0687.5%
100.72 ± 0.0560.0%
500.35 ± 0.0429.2%
1000.15 ± 0.0212.5%

III. Detection of Apoptosis by Annexin V and Propidium Iodide Staining

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

A. Scientific Rationale: This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid. Induction of apoptosis is a desired outcome for many anticancer agents.

B. Experimental Workflow:

Apoptosis_Workflow A Seed and treat cells with 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V Binding Buffer C->D E Add FITC-Annexin V and Propidium Iodide D->E F Incubate in the dark for 15 minutes E->F G Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

C. Detailed Protocol:

  • Seed cells in 6-well plates and treat with 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid at concentrations around the determined IC₅₀ for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization. It is important to also collect the culture medium, which may contain detached apoptotic cells, and centrifuge it with the harvested cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

D. Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

IV. Evaluation of Anti-Metastatic Potential: The Transwell Migration Assay

Cell migration is a fundamental process in cancer metastasis. The Transwell assay, or Boyden chamber assay, is a widely used method to assess the migratory capacity of cells in vitro.[10]

A. Scientific Rationale: The JAK/STAT3 pathway is known to regulate genes involved in cell migration and invasion. Therefore, inhibiting this pathway with 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is expected to reduce the migratory potential of cancer cells. This assay provides a direct measure of this effect.

B. Experimental Workflow:

Migration_Workflow cluster_0 Upper Chamber cluster_1 Lower Chamber A Seed serum-starved cells treated with compound C Incubate for 12-24 hours A->C B Add complete medium (chemoattractant) B->C D Remove non-migrated cells from the upper surface C->D E Fix and stain migrated cells on the lower surface D->E F Image and quantify migrated cells E->F

Caption: Workflow for the Transwell Migration Assay.

C. Detailed Protocol:

  • Culture cells to sub-confluency and then serum-starve them overnight in a serum-free medium.

  • The following day, resuspend the cells in a serum-free medium containing various concentrations of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (below the IC₅₀ to avoid confounding cytotoxic effects) or vehicle control.

  • Add 500 µL of complete medium (containing fetal bovine serum as a chemoattractant) to the lower wells of a 24-well plate.

  • Place Transwell inserts with an 8 µm pore size membrane into the wells.

  • Seed 1 x 10⁵ cells in 200 µL of the serum-free medium containing the compound into the upper chamber of the inserts.

  • Incubate the plate at 37°C for a duration determined by the migratory rate of the specific cell line (typically 12-24 hours).

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

  • Stain the cells with 0.1% crystal violet for 20 minutes.

  • Gently wash the inserts with PBS to remove excess stain.

  • Allow the inserts to air dry.

  • Image the migrated cells using a microscope and quantify the number of cells in several random fields of view.

V. Mechanistic Elucidation: Western Blot Analysis of the JAK/STAT3 Pathway

Western blotting is a powerful technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

A. Scientific Rationale: To confirm that 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid exerts its effects through the JAK/STAT3 pathway, it is essential to analyze the phosphorylation status of key proteins in this cascade. A decrease in the phosphorylation of STAT3 (at Tyr705) and its upstream kinase JAK2 would provide strong evidence for the compound's mechanism of action.[14]

B. Experimental Workflow:

WB_Workflow A Treat cells with compound and prepare cell lysates B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block the membrane D->E F Incubate with primary antibodies (e.g., p-STAT3, STAT3, p-JAK2, JAK2) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H

Caption: Workflow for Western Blot Analysis.

C. Detailed Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid at various concentrations for a short duration (e.g., 2-6 hours) to observe direct effects on signaling.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-JAK2, and total JAK2 overnight at 4°C with gentle agitation. A loading control such as β-actin or GAPDH should also be probed.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

D. Expected Outcome: A dose-dependent decrease in the ratio of phosphorylated STAT3 to total STAT3 and phosphorylated JAK2 to total JAK2 would strongly support the hypothesis that 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid inhibits the JAK/STAT3 signaling pathway.

VI. Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activities of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid. By systematically evaluating its effects on cell viability, apoptosis, and migration, and by dissecting its molecular mechanism of action, researchers can gain valuable insights into its potential as a novel therapeutic agent. The inherent self-validating nature of these interconnected assays, from phenotypic outcomes to molecular target engagement, ensures a high degree of scientific rigor and confidence in the generated data.

References

  • Zhang L, Peterson TE, Lu VM, Parney IF, Daniels DJ. Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells. PLoS One. 2019;14(7):e0220569. [Link]

  • Li, Y., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Cancer Management and Research, 13, 5683–5695. [Link]

  • Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Targeting the IL-6/JAK/STAT3 signalling axis in cancer. Nature reviews. Clinical oncology, 15(4), 234–248. [Link]

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Application

Application Notes and Protocols for Developing Inhibitors with 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its favorable drug-like properties, synthetic accessibility, and its ability to act as a versatile bioisostere.[2] In the realm of oncology and inflammatory diseases, pyrazole-based compounds have demonstrated significant potential as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2]

This guide focuses on 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid , a molecule that combines the established pyrazole core with a bromophenyl substituent, a common feature in kinase inhibitors that can provide crucial hydrophobic interactions within the ATP-binding pocket of the target kinase. The carboxylic acid moiety offers a potential anchoring point for interactions with key residues in the active site and can be a handle for further chemical modification to optimize potency and selectivity.

These application notes provide a comprehensive framework for researchers to explore the inhibitory potential of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives. We will detail the synthesis of this core scaffold, followed by a suite of robust protocols for in vitro and cell-based characterization of its inhibitory activity against a panel of relevant kinases implicated in cancer and inflammatory signaling pathways.

Section 1: Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

The synthesis of the title compound is a multi-step process that begins with the formation of the corresponding ethyl ester, followed by hydrolysis to the carboxylic acid. This approach allows for easier purification of the intermediate ester.

Synthesis of Ethyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate

This synthesis involves a condensation reaction, a common method for forming pyrazole rings.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoacetophenone (1 equivalent) in ethanol.

  • Reagent Addition: Add diethyl oxalate (1.1 equivalents) and a solution of sodium ethoxide in ethanol (2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrazine Addition: After cooling to room temperature, slowly add hydrazine hydrate (1.2 equivalents).

  • Second Reflux: Heat the mixture to reflux for an additional 6-8 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure ethyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate.[4][5][6]

Hydrolysis to 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[7]

Protocol:

  • Reaction Setup: Suspend ethyl 3-(3-bromophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reflux: Heat the mixture to reflux for 2-4 hours, until the starting material is consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 2N HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.[7][8]

Section 2: In Vitro Kinase Inhibition Assays

To determine the inhibitory potency of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, a series of in vitro kinase assays should be performed. The following protocols are for kinases that are frequently targeted by pyrazole-based inhibitors.

General Workflow for Kinase Inhibition Assays

The following diagram illustrates the general workflow for determining the IC50 value of an inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid mix_reagents Mix kinase, inhibitor, and substrate in assay buffer prep_inhibitor->mix_reagents prep_enzyme Prepare kinase, substrate, and ATP solutions prep_enzyme->mix_reagents initiate_reaction Initiate reaction by adding ATP mix_reagents->initiate_reaction incubate Incubate at 30°C for a defined time (e.g., 60 min) initiate_reaction->incubate stop_reaction Stop reaction and detect signal (e.g., luminescence) incubate->stop_reaction data_analysis Plot % inhibition vs. inhibitor concentration and calculate IC50 stop_reaction->data_analysis G cluster_cell_prep Cell Preparation & Treatment cluster_wb Western Blotting cluster_detection Detection & Analysis seed_cells Seed cells and grow to 70-80% confluency treat_inhibitor Treat with inhibitor at various concentrations for a defined time (e.g., 2-24h) seed_cells->treat_inhibitor stimulate_pathway Stimulate pathway if necessary (e.g., with growth factors) treat_inhibitor->stimulate_pathway lyse_cells Lyse cells in buffer containing protease and phosphatase inhibitors stimulate_pathway->lyse_cells protein_quant Determine protein concentration (e.g., BCA assay) lyse_cells->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with BSA or non-fat milk transfer->block primary_ab Incubate with primary antibody (e.g., anti-phospho-Akt) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect_signal Detect signal using ECL and an imaging system secondary_ab->detect_signal analyze_bands Quantify band intensity and normalize to total protein or loading control (e.g., β-actin) detect_signal->analyze_bands

Caption: Workflow for Western Blot analysis of target phosphorylation.

Specific Protocols:

  • Phospho-Akt (Ser473) Inhibition:

    • Cell Line: A suitable cancer cell line with active PI3K/Akt signaling (e.g., PC-3, MCF-7).

    • Stimulation: Serum-starve cells overnight, then stimulate with a growth factor like IGF-1 (100 ng/mL) for 15-30 minutes in the presence or absence of the inhibitor.

    • Primary Antibodies: Use a rabbit anti-phospho-Akt (Ser473) antibody and a mouse anti-total Akt antibody. [9][10][11] * Blocking Buffer: Use 5% BSA in TBST for the phospho-antibody to reduce background. [9]

  • Phospho-p38 (Thr180/Tyr182) Inhibition:

    • Cell Line: A cell line responsive to stress stimuli (e.g., HeLa, THP-1).

    • Stimulation: Treat cells with a stress-inducing agent like anisomycin (10 µg/mL) or UV radiation. [12] * Primary Antibodies: Use a rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody and a mouse anti-total p38 MAPK antibody. [13][14]

  • Phospho-ERK1/2 (Thr202/Tyr204) Inhibition (for B-Raf inhibitors):

    • Cell Line: A cell line with a B-Raf V600E mutation (e.g., A375).

    • Primary Antibodies: Use a rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody and a mouse anti-total ERK1/2 antibody. [15][16]

Section 4: Biophysical Characterization of Inhibitor-Target Interaction

Biophysical methods provide detailed insights into the binding affinity, kinetics, and thermodynamics of the inhibitor-target interaction.

Surface Plasmon Resonance (SPR)

SPR measures the real-time binding and dissociation of the inhibitor to the immobilized target protein, providing kinetic parameters (kₐ, kₔ) and the dissociation constant (K₋).

Protocol:

  • Immobilization: Immobilize the purified target kinase onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Analysis: Inject a series of concentrations of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid over the sensor surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding, providing the binding affinity (K₋), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) of the interaction. [1][17] Protocol:

  • Sample Preparation: Prepare the purified target kinase in the calorimetry cell and the inhibitor in the injection syringe, both in the same buffer (e.g., PBS or HEPES).

  • Titration: Perform a series of injections of the inhibitor into the protein solution.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine K₋, n, ΔH, and ΔS. [1]

    Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
    Measures Binding kinetics (kₐ, kₔ) and affinity (K₋) Binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)
    Principle Change in refractive index upon binding Heat change upon binding
    Immobilization Target protein is immobilized No immobilization required

    | Throughput | Higher | Lower |

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the synthesis and characterization of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid as a potential kinase inhibitor. By systematically applying these in vitro, cell-based, and biophysical methods, researchers can thoroughly evaluate its potency, selectivity, and mechanism of action. The data generated from these studies will be invaluable for structure-activity relationship (SAR) studies and for guiding the further development of this promising scaffold into novel therapeutics.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrazole derivatives. Drawing from established literature and extensive field experience, this document provides in-depth troubleshooting advice and practical solutions to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Introduction: The Enduring Challenge of Pyrazole Synthesis

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science. However, its synthesis is often plagued by a variety of side reactions, leading to isomeric mixtures, unwanted byproducts, and reduced yields. This guide will dissect the most common of these challenges, providing not just solutions, but also the mechanistic reasoning behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your laboratory.

Issue 1: Formation of Regioisomeric Pyrazoles

Question: My reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a mixture of two regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is the most prevalent side reaction in the Knorr pyrazole synthesis and related methods.[1][2] The regiochemical outcome is a delicate balance of electronic and steric factors, as well as the reaction conditions employed.[1]

The reaction proceeds via the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The regioselectivity is determined by which carbonyl group is attacked first.

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For instance, in a 1,3-diketone with one trifluoromethyl group and one aryl group, the carbonyl adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic and will be the primary site of attack.[3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach to a particular carbonyl group, directing the reaction towards the less sterically encumbered site.

  • Hydrazine Nucleophilicity: In substituted hydrazines (e.g., methylhydrazine), the terminal nitrogen is generally more nucleophilic and less sterically hindered, favoring its initial attack.[2]

G start Problem: Mixture of Regioisomers cause1 Electronic Control is Ambiguous start->cause1 cause2 Steric Hindrance is Minimal start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 solution1 Enhance Electronic Differentiation cause1->solution1 solution2 Leverage Solvent Effects cause3->solution2 solution3 Utilize Acid Catalysis cause3->solution3 step1a Introduce strongly electron-withdrawing or donating groups on the 1,3-dicarbonyl compound. solution1->step1a step2a Employ fluorinated alcohols (TFE, HFIP) to increase regioselectivity. solution2->step2a step3a Use a catalytic amount of a strong acid (e.g., HCl, H2SO4) to protonate the more basic carbonyl oxygen, enhancing its electrophilicity. solution3->step3a step2b Fluorinated alcohols can form hemiketals with the more electrophilic carbonyl, directing the hydrazine attack. step2a->step2b

Caption: Troubleshooting workflow for controlling regioselectivity.

1,3-Diketone Substituents (R1, R2)HydrazineSolventRegioisomeric Ratio (Major:Minor)Reference
2-Furyl, CF3MethylhydrazineEtOH36:64[3]
2-Furyl, CF3MethylhydrazineTFE85:15[3]
2-Furyl, CF3MethylhydrazineHFIP97:3[3]
2-Furyl, CO2EtMethylhydrazineEtOH44:56[3]
2-Furyl, CO2EtMethylhydrazineTFE89:11[3]
2-Furyl, CO2EtMethylhydrazineHFIP93:7[3]

TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol

  • Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M).

  • Add the substituted hydrazine (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Troubleshooting Note: If the reaction is sluggish, gentle heating (40-60 °C) can be applied. However, be aware that higher temperatures may decrease regioselectivity.

  • Once the reaction is complete, remove the HFIP under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the major regioisomer. Troubleshooting Note: If the regioisomers are difficult to separate, consider converting the pyrazole mixture to a crystalline derivative (e.g., an N-acyl or N-sulfonyl derivative) to facilitate separation by recrystallization.

Issue 2: Formation of Pyrazolone Byproducts

Question: I am reacting a β-ketoester with a hydrazine and obtaining a significant amount of a pyrazolone byproduct. How can I favor the formation of the desired pyrazole?

Answer: The formation of a pyrazolone is a common outcome when using β-ketoesters in Knorr-type syntheses.[4][5] This occurs due to the intramolecular attack of the second hydrazine nitrogen on the ester carbonyl.

G start Hydrazone Intermediate path1 Intramolecular attack on ketone start->path1 Favored by high temperatures and strong acids path2 Intramolecular attack on ester start->path2 Favored by milder conditions product1 Pyrazole path1->product1 product2 Pyrazolone path2->product2

Caption: Competing pathways leading to pyrazole and pyrazolone.

ProblemProbable CauseRecommended Solution
High percentage of pyrazolone byproduct The ester carbonyl is more susceptible to intramolecular nucleophilic attack under the reaction conditions.Modify the β-ketoester: If possible, replace the ester group with a less reactive leaving group. Adjust reaction conditions: Conduct the reaction at a lower temperature to favor the kinetically controlled product. Use a different starting material: If the synthesis allows, start with a 1,3-diketone instead of a β-ketoester to avoid the competing cyclization pathway.
Low overall yield with a mixture of products Incomplete reaction or decomposition of starting materials/products.Optimize reaction time and temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint. Use a mild acid catalyst: A catalytic amount of acetic acid can promote the desired cyclization without leading to excessive side reactions.[4]
Issue 3: Mixture of N1 and N2 Alkylated Pyrazoles

Question: I am trying to N-alkylate my pyrazole, but I am getting a mixture of N1 and N2 alkylated products. How can I achieve better regioselectivity?

Answer: The N-alkylation of unsymmetrical pyrazoles is a classic challenge in heterocyclic chemistry due to the similar nucleophilicity of the two nitrogen atoms. The regioselectivity is influenced by steric hindrance, the nature of the alkylating agent, and the reaction conditions.

  • Steric Approach Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Therefore, bulky substituents on the pyrazole ring can effectively direct the alkylation to the more accessible nitrogen.

  • Bulky Alkylating Agents: Using a sterically demanding alkylating agent can enhance the selectivity for the less hindered nitrogen atom of the pyrazole. For example, using α-halomethylsilanes as masked methylating reagents has been shown to significantly improve N1-selectivity.[6][7]

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve complete regioselectivity.

ProblemProbable CauseRecommended Solution
Mixture of N1 and N2 alkylated products Similar steric and electronic environment of the two nitrogen atoms.Increase steric bulk: If possible, use a pyrazole substrate with a bulky substituent at the C3 or C5 position to direct alkylation. Use a bulky alkylating agent: Employ a sterically hindered alkylating agent to favor attack at the less hindered nitrogen. Optimize reaction conditions: Vary the solvent and base to potentially influence the tautomeric equilibrium of the pyrazole anion, which may affect the site of alkylation.
Low yield of alkylated product Poor reactivity of the pyrazole or the alkylating agent.Use a stronger base: A stronger base (e.g., NaH) will more effectively deprotonate the pyrazole, increasing its nucleophilicity. Increase the reaction temperature: Gentle heating may be required to drive the reaction to completion. Use a more reactive alkylating agent: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide).

Purification Strategies for Pyrazole Synthesis

A successful synthesis is incomplete without effective purification. Here are some proven strategies for isolating your target pyrazole from common side products.

Chromatographic Separation
  • Column Chromatography: This is the most common method for separating regioisomers and other byproducts. A careful selection of the eluent system is crucial. A gradual increase in the polarity of the eluent often provides the best separation.

  • Preparative TLC/HPLC: For small-scale reactions or when isomers are particularly difficult to separate, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

Crystallization Techniques
  • Recrystallization: If your desired pyrazole is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Crystallization of Acid Addition Salts: Pyrazoles are basic and can form salts with mineral or organic acids. These salts often have different crystallization properties than the free base. Dissolving the crude product in a suitable solvent and adding an acid (e.g., HCl in ether) can induce the crystallization of the corresponding pyrazolium salt, leaving impurities in the mother liquor.[8][9] The pure pyrazole can then be recovered by neutralization and extraction.[8]

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Black, P. J., T-Raissi, A., Foley, D. P., & Bourne, R. A. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. [Link]

  • RSC. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 335-339). Royal Society of Chemistry. [Link]

  • Pentelute, B. L., & Kent, S. B. H. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11654–11659. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Name Reactions. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • MacMillan, D. W. C., & Reid, J. P. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(5), 3099–3104. [Link]

  • Tonks, I. A., Cheng, Y., & Huh, D. N. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 53(22), 9510-9515. [Link]

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • Li, H., & Shreeve, J. M. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. Retrieved from [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(7), 844. [Link]

  • ResearchGate. (n.d.). Review on Synthesis of pyrazole and pyrazolines. Retrieved from [Link]

  • Molecules. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Analysis of Brominated Pyrazoles

Welcome to the technical support center dedicated to resolving common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of brominated pyrazoles. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of brominated pyrazoles. This guide is designed for researchers, analytical scientists, and professionals in drug development, providing in-depth, field-proven insights to optimize your chromatographic methods. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the HPLC analysis of brominated pyrazoles.

Q1: Why am I observing significant peak tailing with my brominated pyrazole compounds?

A1: Peak tailing is a frequent issue when analyzing basic compounds like pyrazoles on silica-based reversed-phase columns.[1][2][3] The primary cause is secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic residual silanol groups on the stationary phase surface.[1] These interactions lead to a mixed-mode retention mechanism, causing the peaks to tail. Bromination can further influence this by altering the electronic properties and steric accessibility of the basic centers.

Q2: My resolution between different brominated pyrazole isomers is poor. What should I try first?

A2: Poor resolution between isomers, which often have very similar physical and chemical properties, is a common challenge.[4] The first step is to optimize the mobile phase selectivity. This can be achieved by changing the organic modifier (e.g., switching from acetonitrile to methanol), adjusting the pH of the aqueous phase, or modifying the buffer concentration.[5][6] Fine-tuning the gradient slope in a gradient elution method can also significantly improve the separation of closely eluting peaks.

Q3: I'm seeing variability in retention times from one injection to the next. What are the likely causes?

A3: Retention time shifts can stem from several factors within the HPLC system or the method itself.[7][8] Common culprits include inadequate column equilibration between gradient runs, fluctuations in mobile phase composition (e.g., due to improper mixing or evaporation), and inconsistent pump flow rates.[7] Temperature variations can also affect retention, so using a column oven is highly recommended for reproducible results.

Q4: Is there a risk of my brominated pyrazole degrading during analysis?

A4: While pyrazoles are generally stable heterocycles, certain conditions can promote degradation. For instance, some brominated organic compounds can be susceptible to degradation under specific environmental conditions.[9] In the context of HPLC, highly acidic or basic mobile phases, elevated temperatures, or exposure to certain reactive stationary phases could potentially lead to on-column degradation, such as de-bromination or ring opening, although this is less common. It is crucial to assess the stability of your specific analyte under the chosen analytical conditions.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step methodologies to diagnose and resolve specific chromatographic problems.

Guide 1: Eliminating Peak Tailing for Brominated Pyrazoles

Peak tailing is arguably the most common issue encountered with this class of compounds. A systematic approach is key to resolving it.

Underlying Cause: The basic nitrogen atoms of the pyrazole ring interact with acidic silanol groups on the silica-based stationary phase, leading to non-ideal peak shapes.[1]

Systematic Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Operating at a low pH (e.g., 2.5-3.5) protonates the residual silanol groups, minimizing their ability to interact with the protonated basic analyte.[1][10]

    • Procedure:

      • Prepare your aqueous mobile phase with a suitable buffer (e.g., 10-20 mM phosphate or formate).

      • Adjust the pH using an appropriate acid (e.g., phosphoric acid or formic acid). It is advisable to work at a pH at least 1.5 to 2 units away from the analyte's pKa to ensure a single ionic form.[2]

      • Start with a pH of 3.0 and analyze your sample.

      • If tailing persists, incrementally decrease the pH to 2.5.

  • Employing a Competing Base:

    • Rationale: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[10]

    • Procedure:

      • Add a low concentration of TEA (e.g., 5-10 mM) to your mobile phase.

      • Be aware that this can shorten column lifetime due to increased hydrolysis of the stationary phase.[10]

  • Column Selection:

    • Rationale: Modern HPLC columns are designed with features to minimize silanol interactions.

    • Recommendations:

      • High-Purity Silica Columns: Use columns packed with high-purity silica, which have a lower concentration of acidic metal contaminants.

      • End-Capped Columns: Select columns that are thoroughly end-capped to block a majority of the residual silanol groups.

      • Columns Designed for Basic Compounds: Many manufacturers offer columns specifically marketed for the analysis of basic compounds, often featuring proprietary surface modifications.

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues with brominated pyrazoles.

G start Peak Tailing Observed check_pH Is Mobile Phase pH < 3.5? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.0 with Buffer check_pH->adjust_pH No check_column Using a Modern, End-Capped Column for Basic Compounds? check_pH->check_column Yes adjust_pH->check_column change_column Switch to a High-Purity, End-Capped Column check_column->change_column No add_modifier Add a Competing Base (e.g., 5-10 mM TEA) to the Mobile Phase check_column->add_modifier Yes change_column->add_modifier end Symmetrical Peak Achieved add_modifier->end

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Guide 2: Optimizing Resolution of Brominated Pyrazole Isomers

Achieving baseline separation of closely related isomers requires careful manipulation of chromatographic selectivity.

Underlying Cause: Isomers often have very similar polarities and hydrophobicities, making them difficult to resolve with standard methods.[4]

Method Development Strategy:

  • Organic Modifier Selection:

    • Rationale: Different organic solvents offer different selectivities due to their unique interactions (e.g., dipole-dipole, hydrogen bonding) with the analyte and stationary phase.[6]

    • Procedure:

      • Develop an initial method using acetonitrile as the organic modifier.

      • If resolution is inadequate, replace acetonitrile with methanol at a concentration that provides similar retention times and re-evaluate the separation.

      • For particularly challenging separations, consider ternary mobile phases (e.g., water/acetonitrile/methanol).

  • Stationary Phase Screening:

    • Rationale: The choice of stationary phase has a profound impact on selectivity.

    • Procedure:

      • Begin with a standard C18 column, as it is the most common and versatile reversed-phase column.[11]

      • If co-elution occurs, screen columns with different stationary phases. A phenyl-hexyl phase, for example, can offer alternative selectivity for aromatic compounds through π-π interactions.

      • For chiral isomers, specialized chiral stationary phases (CSPs), such as those based on polysaccharides, are necessary.[4][12]

  • Temperature Optimization:

    • Rationale: Adjusting the column temperature can alter selectivity, sometimes in non-intuitive ways.

    • Procedure:

      • Ensure a stable temperature using a column oven.

      • Analyze your sample at different temperatures (e.g., 25°C, 35°C, and 45°C) to see if the resolution changes.

Recommended Starting HPLC Conditions for Brominated Pyrazoles

The following table provides a set of robust starting conditions that can be further optimized for your specific analytes.

ParameterRecommended Starting ConditionRationale & Notes
Column C18, high-purity silica, end-capped (e.g., 100 x 4.6 mm, 2.7 µm)A good general-purpose column for reversed-phase. Smaller particles offer higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to minimize peak tailing and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10-95% B over 10 minutesA good starting gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35°CElevated temperature can improve peak shape and reduce viscosity, but check analyte stability.
Detection UV at 254 nm or as per analyte's chromophoreMany pyrazole derivatives have a UV chromophore. Use a DAD/PDA detector to identify the optimal wavelength.
Injection Volume 5 µLA smaller injection volume can help prevent peak distortion due to sample overload.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Sepuxianyun. Heterocycles Structural Analysis in HPLC Method Development. (2025-12-01). [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021-07-06). [Link]

  • LCGC International. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01). [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013-11-01). [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. (2025-05-29). [Link]

  • NIH. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the dedicated resource for researchers, chemists, and drug development professionals working with 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid. This guide provides in-depth technical support, troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated resource for researchers, chemists, and drug development professionals working with 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid. This guide provides in-depth technical support, troubleshooting protocols, and frequently asked questions to ensure the integrity and stability of this crucial chemical building block throughout your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered by users of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Q1: What are the primary indicators of degradation for this compound?

A1: The most prevalent degradation pathway is decarboxylation, leading to the formation of 3-(3-bromophenyl)-1H-pyrazole. Key indicators to watch for include:

  • Visual Changes: A noticeable change in the physical appearance of the solid, such as discoloration from a white or off-white powder to yellow or brown hues.

  • Analytical Discrepancies:

    • Thin Layer Chromatography (TLC): The appearance of a new, less polar spot that travels further up the TLC plate compared to the starting material.

    • Nuclear Magnetic Resonance (¹H NMR): The disappearance of the characteristic carboxylic acid proton signal and shifts in the aromatic proton signals.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The emergence of a new peak with a molecular weight corresponding to the decarboxylated product.[1][2]

    • Melting Point: A significant depression and broadening of the melting point range.

Q2: What are the definitive storage and handling protocols to ensure long-term stability?

A2: Adherence to strict storage and handling conditions is paramount to prevent degradation.

Parameter Recommendation Rationale
Temperature Long-term: -20°C; Short-term: 2-8°CMinimizes thermal energy, reducing the rate of potential decarboxylation.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation and minimizes exposure to atmospheric moisture, which can facilitate degradation.
Light Keep in amber vials or protect from light.[3]Prevents potential photodegradation of the aromatic and pyrazole rings.
Handling Avoid repeated freeze-thaw cycles. Use in a well-ventilated area.[4][5]Minimizes moisture condensation and ensures user safety from potential respiratory irritation.[4][6]
Q3: I'm observing a new, faster-moving spot on my TLC. Is this indicative of degradation?

A3: Yes, this is a classic sign of decarboxylation. The carboxylic acid group imparts significant polarity to the parent molecule. Its loss results in the formation of the much less polar 3-(3-bromophenyl)-1H-pyrazole, which will have a higher Rf value on a normal-phase TLC plate. To confirm, we recommend co-spotting your sample with a pure standard of the starting material.

Part 2: Troubleshooting Guides for Experimental Stages

This section provides detailed troubleshooting workflows for common issues encountered during the use of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Issue 1: Degradation Observed During Synthesis or Reaction Work-up

Scenario: Your post-synthesis analysis (e.g., ¹H NMR, LC-MS) of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid reveals the presence of the decarboxylated analog.

Root Cause Analysis:

The pyrazole-4-carboxylic acid moiety is susceptible to decarboxylation, a process that can be significantly accelerated by heat and the presence of strong acids or bases.[7][8] Many synthetic procedures may inadvertently create conditions favorable for this degradation.

Troubleshooting and Mitigation Workflow:

G start Degradation Detected Post-Synthesis check_temp Review Reaction & Work-up Temperatures start->check_temp high_temp Temperatures > 80-100 °C? check_temp->high_temp check_ph Evaluate pH Conditions strong_acid_base Use of Strong Acids/Bases? check_ph->strong_acid_base high_temp->check_ph No optimize_temp Action: Lower reaction temperature. Employ milder conditions if possible. high_temp->optimize_temp Yes optimize_ph Action: Use weaker acids/bases (e.g., NaHCO₃). Perform pH adjustments at reduced temperatures. strong_acid_base->optimize_ph Yes solution Purity Confirmed strong_acid_base->solution No (Re-evaluate synthesis route) optimize_temp->solution optimize_ph->solution

Caption: Workflow for troubleshooting synthesis-related degradation.

Detailed Corrective Actions:
  • Temperature Control: If your synthetic protocol involves elevated temperatures, particularly above 80-100°C, for extended durations, this is a likely cause.[7][8]

    • Action: Explore alternative synthetic routes that utilize milder reaction conditions. If high temperatures are unavoidable, minimize the reaction time.

  • pH Management During Work-up: The pH during aqueous extractions is a critical factor.

    • Action: For acid-base extractions, use a mild base like sodium bicarbonate to extract the carboxylic acid into the aqueous phase. When re-acidifying to precipitate the product, do so slowly, preferably in an ice bath, to dissipate any heat generated and to avoid creating localized areas of high acidity.

Issue 2: Degradation During Chromatographic Purification

Scenario: Your crude material appears relatively pure, but after purification via silica gel chromatography, the decarboxylated impurity is present in the collected fractions.

Root Cause Analysis:

Standard silica gel is inherently acidic and can act as a catalyst for the decarboxylation of sensitive carboxylic acids. The large surface area of the silica gel enhances this effect.

Recommended Protocols for Prevention:
  • Silica Gel Neutralization:

    • Step-by-Step Protocol:

      • Prepare a slurry of your silica gel in the desired mobile phase.

      • Add 0.5-1% (v/v) of triethylamine or pyridine to the slurry.

      • Stir the slurry for 20-30 minutes to ensure complete neutralization of the acidic sites.

      • Pack the column as usual with the neutralized silica.

  • Alternative Stationary Phases:

    • If degradation persists, consider using a non-acidic stationary phase. Neutral alumina or reversed-phase C18 silica are excellent alternatives.

  • Minimize Column Residence Time:

    • Employ flash chromatography techniques to expedite the separation. Ensure your compound spends the minimum possible time in contact with the stationary phase.

Degradation Pathway Visualization:

G start 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (adsorbed on silica) intermediate Protonation of Carboxyl Group (Activated State) start->intermediate H⁺ (from acidic silica surface) product 3-(3-bromophenyl)-1H-pyrazole + CO₂ intermediate->product Thermal energy

Caption: Acid-catalyzed decarboxylation on a silica gel surface.

Issue 3: Instability in Solution for Biological Assays

Scenario: You have prepared a stock solution (e.g., in DMSO), but over the course of your experiment, you observe a decline in compound efficacy or concentration.

Root Cause Analysis:

The stability of the compound in solution is influenced by the solvent, the pH of the assay medium, and exposure to light. Even trace impurities or water in solvents like DMSO can contribute to degradation over time.

Best Practices for Maintaining Solution Integrity:
  • Solvent Choice and Preparation:

    • Recommendation: Always use high-purity, anhydrous solvents. For DMSO stocks, use a fresh, sealed bottle of anhydrous grade.

    • Protocol for Stock Solution Preparation:

      • Ensure the solid compound is completely dry before weighing.

      • Prepare a concentrated stock solution to minimize the amount of organic solvent introduced into your aqueous assay buffer.

      • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent multiple freeze-thaw cycles.

  • Control of Assay Buffer pH:

    • Consideration: The pH of your final assay buffer can influence the rate of decarboxylation.

    • Action: Whenever feasible, maintain the pH of your assay buffer within a neutral range (pH 6.5-7.5). If your experiment necessitates more acidic or basic conditions, conduct a preliminary stability test by incubating the compound in the buffer for the duration of the experiment and analyzing for degradation via LC-MS.

  • Photostability:

    • Precaution: Aromatic and heterocyclic compounds can be sensitive to light.

    • Action: Prepare and handle solutions under subdued lighting. Utilize amber vials or foil-wrapped containers for storage and during experiments to protect the compound from light exposure.

References

  • Synthesis and Biological Activity of Pyrazole Derivatives: A comprehensive review on the synthesis and pharmacological activities of various pyrazole derivatives. [Link]

  • Decarboxylation of Pyrazole Carboxylic Acids: A patent describing procedures for the decarboxylation of pyrazole-4-carboxylic acid deriv
  • Copper-Facilitated Decarboxylation: A study on the copper(II) facilitated decarboxylation of pyrazole-dicarboxylic acid. [Link]

  • Analytical Methods for Pyrazole Compounds: A research article on the determination of pyrazole pesticides in water samples using HPLC, highlighting analytical techniques for these compounds. [Link]

  • General Synthesis of Pyrazole-4-Carboxylic Acid Esters: A publication detailing the one-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives. [Link]

Sources

Optimization

Scaling up the synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

An essential guide for chemists and researchers, this Technical Support Center provides in-depth troubleshooting, frequently asked questions, and detailed protocols for the successful scale-up synthesis of 3-(3-bromophen...

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for chemists and researchers, this Technical Support Center provides in-depth troubleshooting, frequently asked questions, and detailed protocols for the successful scale-up synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, this document is structured to anticipate and resolve challenges encountered in the laboratory, ensuring scientific integrity and reproducibility.

Technical Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Yield During the Vilsmeier-Haack Cyclization Step.

  • Question: My Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde intermediate is failing or giving very low yields. What are the common causes and how can I fix this?

  • Answer: The Vilsmeier-Haack reaction is highly sensitive to reagent quality and reaction conditions. The electrophile, a chloroiminium salt (the Vilsmeier reagent), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Its reactivity can be compromised by several factors.[1][2]

    Potential Causes & Solutions:

    • Moisture Contamination: The Vilsmeier reagent is readily hydrolyzed by water. DMF is notoriously hygroscopic.

      • Solution: Use a fresh, sealed bottle of anhydrous DMF. If a bottle has been opened previously, consider drying the DMF over molecular sieves (4Å) before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). POCl₃ should also be fresh and fume when the bottle is opened, indicating its reactivity.[3]

    • Incorrect Reagent Stoichiometry or Addition Order: The ratio of POCl₃ to DMF is critical for efficient reagent formation. Adding the substrate at the wrong time can also lead to side reactions.

      • Solution: The Vilsmeier reagent should be pre-formed before adding the hydrazone substrate. A common procedure is to add POCl₃ dropwise to chilled DMF (0-5 °C) and stir for a period to allow for complete formation of the chloroiminium salt.[2] Only then should the hydrazone be introduced, often dissolved in a suitable solvent.

    • Sub-optimal Temperature Control: Reagent formation is exothermic and must be controlled. The subsequent cyclization step also has an optimal temperature range.

      • Solution: Prepare the reagent at 0-5 °C. After adding the hydrazone, the reaction may need to be heated (e.g., to 60-80 °C) to drive the cyclization to completion.[2][3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. A reaction that is too hot may lead to decomposition and tar formation.

    • Poor Quality Starting Hydrazone: Impurities in the 3-bromoacetophenone hydrazone can inhibit the reaction.

      • Solution: Ensure the hydrazone is pure and dry before use. Recrystallize it if necessary. Characterize it via NMR or melting point to confirm its identity and purity.

Problem 2: Incomplete or Messy Oxidation of the Aldehyde to Carboxylic Acid.

  • Question: When oxidizing 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde to the carboxylic acid, I'm recovering starting material or getting multiple unidentified byproducts. What's going wrong?

  • Answer: The pyrazole ring is an electron-rich heterocycle and can be sensitive to harsh oxidizing conditions. The choice of oxidant and reaction conditions is crucial to selectively oxidize the aldehyde without degrading the ring or causing unwanted side reactions on the bromophenyl group.

    Potential Causes & Solutions:

    • Oxidant is Too Harsh: Strong oxidants like potassium permanganate (KMnO₄) under aggressive pH conditions can lead to ring cleavage or other side reactions.

      • Solution: Opt for a milder, more selective oxidant. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt (e.g., NaH₂PO₄) and a chlorine scavenger like 2-methyl-2-butene, is highly effective for oxidizing aldehydes on sensitive heterocyclic systems.

    • Incorrect pH during Work-up: The carboxylic acid product is soluble in base and insoluble in acid. Improper pH adjustment during the work-up can lead to product loss.

      • Solution: After the reaction is complete, quench any remaining oxidant. Then, make the solution basic (pH > 10) with NaOH to dissolve the carboxylate salt and wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Finally, carefully acidify the aqueous layer with cold HCl (e.g., 1-2 M) to a pH of 2-3 to precipitate the carboxylic acid product.[4]

    • Insufficient Oxidant: If starting material remains, the stoichiometry of the oxidant may be insufficient.

      • Solution: Use a slight excess of the oxidant (e.g., 1.2-1.5 equivalents). Monitor the reaction by TLC until all the starting aldehyde is consumed.

Frequently Asked Questions (FAQs)

  • Q1: What is a reliable, scalable synthetic route for this compound?

    • A robust three-step synthesis is commonly employed. Step 1: Condensation of 3-bromoacetophenone with hydrazine hydrate in an alcohol solvent to form the hydrazone. Step 2: A Vilsmeier-Haack reaction on the hydrazone using pre-formed POCl₃/DMF reagent, followed by aqueous work-up, to yield 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. Step 3: Oxidation of the resulting aldehyde to the final carboxylic acid product. This route is well-documented for analogous structures and is amenable to scale-up.[5]

  • Q2: How critical is the N-H proton on the pyrazole? Should I use a protecting group?

    • The N-H proton is acidic and can be deprotonated by strong bases.[6] For the Vilsmeier-Haack and subsequent oxidation steps, protection is generally not necessary. However, if you plan further reactions that involve strong bases or organometallics, protecting the pyrazole nitrogen (e.g., as a Boc or ethoxyethyl derivative) might be required.[7] Deprotection is typically achieved under acidic conditions.

  • Q3: What are the primary safety concerns when scaling up this synthesis?

    • Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It releases HCl gas upon contact with moisture. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat). Quench any residual POCl₃ slowly and carefully with ice/water in a controlled manner.

    • Hydrazine Hydrate: This is a toxic and potentially explosive compound. Handle with care in a fume hood and avoid exposure.

    • Exothermic Reactions: The formation of the Vilsmeier reagent and the final acidic precipitation can be exothermic. Use an ice bath for cooling and add reagents slowly to maintain temperature control, especially on a larger scale.

  • Q4: How can I best purify the final product, 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid?

    • The most effective method is typically acid-base extraction followed by recrystallization. After the reaction, a basic aqueous work-up will extract the carboxylate salt into the aqueous phase. After separation, acidifying the aqueous phase will precipitate the crude carboxylic acid.[4] This solid can then be collected by filtration and recrystallized from a suitable solvent system, such as ethanol/water or dioxane, to achieve high purity.

Visualized Synthesis and Troubleshooting Workflow

Overall Synthetic Pathway

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Vilsmeier-Haack Cyclization cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Oxidation cluster_final Final Product A 3-Bromoacetophenone S1 Condensation (EtOH, Reflux) A->S1 B Hydrazine Hydrate B->S1 I1 3-Bromoacetophenone hydrazone S1->I1 S2 1. POCl₃, DMF 2. Heat I1->S2 I2 3-(3-bromophenyl)-1H- pyrazole-4-carbaldehyde S2->I2 S3 NaClO₂, NaH₂PO₄ 2-methyl-2-butene I2->S3 FP 3-(3-bromophenyl)-1H- pyrazole-4-carboxylic acid S3->FP

Caption: High-level workflow for the three-step synthesis.

Troubleshooting the Vilsmeier-Haack Reaction

Troubleshooting_Vilsmeier start Low/No Yield in Vilsmeier-Haack Step q1 Are DMF and POCl₃ anhydrous and fresh? start->q1 sol1 Use fresh anhydrous DMF. Dry solvent if necessary. Use new POCl₃. q1->sol1 No q2 Was the Vilsmeier reagent pre-formed at 0-5 °C? q1->q2 Yes a1_yes Yes a1_no No sol2 Modify procedure: 1. Add POCl₃ to DMF at 0 °C. 2. Stir for 15-30 min. 3. Add hydrazone substrate. q2->sol2 No q3 Was the reaction heated (e.g., 60-80 °C) after substrate addition? q2->q3 Yes a2_yes Yes a2_no No sol3 Heat the reaction and monitor by TLC for consumption of starting material. q3->sol3 No end Re-evaluate starting material purity and characterization. q3->end Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting the Vilsmeier-Haack step.

Experimental Protocols & Data

Key Reaction Parameters Table
StepReactant 1Reactant 2Key ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1 3-BromoacetophenoneHydrazine Hydrate (1.2 eq)-Ethanol78 (Reflux)4-685-95
2 Hydrazone IntermediatePOCl₃ (3.0 eq)DMF (10-15 eq)DMF0 → 803-560-75
3 Aldehyde IntermediateNaClO₂ (1.5 eq)NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂ORoom Temp2-480-90
Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-Bromoacetophenone Hydrazone

  • To a round-bottom flask equipped with a reflux condenser, add 3-bromoacetophenone (1.0 eq) and ethanol (5 mL per gram of acetophenone).

  • Stir the solution and add hydrazine hydrate (1.2 eq) dropwise.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath.

  • The product will often precipitate. If not, slowly add cold water to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the hydrazone as a solid.

Step 2: Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde

  • In a three-neck, oven-dried flask under an inert atmosphere, add anhydrous DMF (10 eq) and cool to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the 3-bromoacetophenone hydrazone (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 80 °C. Maintain for 3-5 hours, monitoring by TLC.

  • Cool the reaction to room temperature and then pour it slowly and carefully onto crushed ice.

  • Neutralize the mixture by the slow addition of aqueous sodium hydroxide (e.g., 30% w/v) until the pH is ~7-8. This should be done in an ice bath.

  • The product will precipitate as a solid. Stir for 1 hour, then collect the solid by vacuum filtration. Wash thoroughly with water and dry.

Step 3: Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

  • To a flask, add the aldehyde from Step 2 (1.0 eq) and a 3:1 mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (2.0 eq) to act as a chlorine scavenger.

  • In a separate beaker, dissolve sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq) in water.

  • Add the aqueous oxidant solution dropwise to the aldehyde suspension at room temperature.

  • Stir vigorously for 2-4 hours. Monitor the reaction by TLC until the aldehyde is consumed.

  • Add water and adjust the pH to >10 with 2M NaOH. Wash the aqueous layer with ethyl acetate (2x) to remove impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl to pH 2-3.

  • Collect the precipitated white/off-white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2017). DergiPark. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (2011). Asian Journal of Chemistry. [Link]

  • Method for purifying pyrazoles. (2011).
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013).
  • Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2011). Journal of Medicinal Chemistry. [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011). Organic Process Research & Development. [Link]

  • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Modern Chemistry. [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2011). ResearchGate. [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). Scientific Reports. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). Molecules. [Link]

  • Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. (2020). YouTube. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (2023). ACS Central Science. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Increasing the Purity of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What are the likely impurities in a crude sample of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid? A1: Impurities of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid?

A1: Impurities often stem from the synthetic route. Common contaminants can include unreacted starting materials such as 3-bromoacetophenone and diethyl ethoxymethylenemalonate, or byproducts from incomplete reactions or side reactions. Depending on the workup, inorganic salts may also be present. The synthesis of pyrazoles can sometimes yield regioisomers, which can be challenging to separate.[1]

Q2: My NMR spectrum is showing unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks in an NMR spectrum suggest the presence of other chemical entities. Compare the spectrum of your crude product with that of the starting materials. If the impurity is a known byproduct of the reaction, its characteristic peaks may be identifiable from literature data. For unknown impurities, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be invaluable for determining their molecular weights and structures.

Q3: The melting point of my product is broad and lower than the literature value. What does this indicate?

A3: A broad melting point range is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[2]

Troubleshooting and Purification Protocols
Scenario 1: The product is off-white or slightly colored, suggesting minor impurities.

Recommended Approach: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

Workflow for Recrystallization:

G start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate Separate Aqueous and Organic Layers add_base->separate organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Contains Carboxylate Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify precipitate Precipitate Pure Carboxylic Acid acidify->precipitate isolate Isolate by Filtration precipitate->isolate

Caption: The logical flow of an acid-base extraction for purifying a carboxylic acid.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Layer Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer, while neutral and basic impurities will remain in the lower organic layer.

  • Isolation of Aqueous Layer: Drain the organic layer and collect the aqueous layer.

  • Precipitation of Product: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, with stirring until the solution is acidic (test with pH paper). The pure 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid will precipitate out of the solution.

  • Collection and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Scenario 3: Impurities have similar polarity and functional groups.

Recommended Approach: Flash Column Chromatography

When other methods fail, flash column chromatography offers a high-resolution separation based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase. [3][4][5] Table 1: Troubleshooting Flash Column Chromatography

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate solvent system.Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf of 0.2-0.4 for the desired compound.
Compound Stuck on Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). A small amount of methanol can be added to the eluent for very polar compounds. [6]
Tailing of Spots The compound is interacting too strongly with the acidic silica gel.Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase to improve the peak shape of acidic compounds. [4]

Detailed Protocol for Flash Column Chromatography:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for this compound would be a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives - Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Available at: [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents.
  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]

  • Acid-Base Extraction - University of California, Irvine. Available at: [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - University of Rochester. Available at: [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchGate. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • Flash Chromatography Basics - Sorbent Technologies, Inc. Available at: [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Teledyne ISCO. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • SOP: FLASH CHROMATOGRAPHY - UCT Science. Available at: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 3-(3-bromophenyl)- and 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of a vast array of therapeutic agents. Its unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of a vast array of therapeutic agents. Its unique electronic properties and versatile substitution patterns have led to its incorporation into drugs with anti-inflammatory, anticancer, and antimicrobial activities. Within this privileged class of compounds, subtle structural modifications can lead to profound differences in biological activity. This guide provides an in-depth comparison of two positional isomers: 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid and 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid. We will explore their synthesis, physicochemical properties, and, through the lens of structure-activity relationships (SAR), project their potential differential biological activities.

Synthetic Pathways: A Tale of Two Isomers

The synthesis of these target molecules can be approached through several well-established methodologies in heterocyclic chemistry. A robust and versatile strategy involves the construction of the pyrazole ring from a 1,3-dicarbonyl precursor, which in turn can be synthesized from the corresponding brominated acetophenones.

Route 1: Synthesis via Claisen Condensation and Hydrazine Cyclization

This classic approach offers a reliable pathway to the pyrazole-4-carboxylic acid core. The key steps involve the formation of a β-ketoester followed by cyclization with hydrazine.

  • Claisen Condensation: The synthesis initiates with a Claisen condensation between the appropriately substituted brominated acetophenone (3-bromoacetophenone or 4-bromoacetophenone) and diethyl oxalate. This reaction, typically carried out in the presence of a strong base like sodium ethoxide, yields the corresponding ethyl 2,4-dioxo-4-(bromophenyl)butanoate. The underlying mechanism involves the deprotonation of the acetophenone's α-carbon, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.

  • Cyclization with Hydrazine: The resulting β-ketoester is then reacted with hydrazine hydrate. This reaction proceeds via a condensation-cyclization cascade. The more reactive ketone carbonyl is typically attacked first by the hydrazine, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

  • Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification to precipitate the final product.

Synthesis_Route_1 cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Hydrolysis 3- or 4-bromoacetophenone 3- or 4-bromoacetophenone Ethyl 2,4-dioxo-4-(bromophenyl)butanoate Ethyl 2,4-dioxo-4-(bromophenyl)butanoate 3- or 4-bromoacetophenone->Ethyl 2,4-dioxo-4-(bromophenyl)butanoate  + Diethyl oxalate  NaOEt, EtOH Ethyl 3-(bromophenyl)-1H-pyrazole-4-carboxylate Ethyl 3-(bromophenyl)-1H-pyrazole-4-carboxylate Ethyl 2,4-dioxo-4-(bromophenyl)butanoate->Ethyl 3-(bromophenyl)-1H-pyrazole-4-carboxylate  + Hydrazine hydrate  EtOH, Reflux Target Carboxylic Acid Target Carboxylic Acid Ethyl 3-(bromophenyl)-1H-pyrazole-4-carboxylate->Target Carboxylic Acid  1. NaOH, H₂O/EtOH  2. HCl (aq)

Figure 1: Synthetic workflow via Claisen condensation.
Route 2: The Vilsmeier-Haack Approach

An alternative and widely used method for the synthesis of 4-substituted pyrazoles is the Vilsmeier-Haack reaction. This approach allows for the direct formylation of a hydrazone at the 4-position of the resulting pyrazole ring.

  • Hydrazone Formation: The initial step involves the condensation of 3- or 4-bromoacetophenone with hydrazine to form the corresponding hydrazone.

  • Vilsmeier-Haack Reaction: The hydrazone is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This electrophilic substitution reaction results in the formation of the 3-(bromophenyl)-1H-pyrazole-4-carbaldehyde.

  • Oxidation: The aldehyde is subsequently oxidized to the carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).

Synthesis_Route_2 cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Oxidation 3- or 4-bromoacetophenone 3- or 4-bromoacetophenone Hydrazone Hydrazone 3- or 4-bromoacetophenone->Hydrazone  + Hydrazine hydrate  EtOH 3-(bromophenyl)-1H-pyrazole-4-carbaldehyde 3-(bromophenyl)-1H-pyrazole-4-carbaldehyde Hydrazone->3-(bromophenyl)-1H-pyrazole-4-carbaldehyde  POCl₃, DMF Target Carboxylic Acid Target Carboxylic Acid 3-(bromophenyl)-1H-pyrazole-4-carbaldehyde->Target Carboxylic Acid  KMnO₄  Acetone/H₂O

Figure 2: Synthetic workflow via the Vilsmeier-Haack reaction.

Physicochemical Properties: A Comparative Overview

Property3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula C₁₀H₇BrN₂O₂C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol 267.08 g/mol
CAS Number Not available618383-49-6[1]
Predicted m/z [M-H]⁻ 264.96690 (for the corresponding carbaldehyde)[2]Not available
Predicted m/z [M+H]⁺ 250.98146 (for the corresponding carbaldehyde)[2]Not available
Commercial Availability Not readily availableAvailable from suppliers like Sigma-Aldrich[1]

Expected Spectral Characteristics:

  • ¹H NMR: For both isomers, the pyrazole C5-H proton is expected to appear as a singlet in the downfield region (typically δ 8.0-8.5 ppm). The protons of the bromophenyl ring will exhibit characteristic splitting patterns. The 4-bromophenyl derivative will show a pair of doublets (an AA'BB' system) in the aromatic region, while the 3-bromophenyl isomer will display a more complex multiplet pattern. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a very downfield chemical shift (>12 ppm).

  • ¹³C NMR: The carbon signals for the pyrazole ring will be in the typical range for this heterocycle. The position of the bromine atom will influence the chemical shifts of the carbons in the phenyl ring due to its electronic effects.

  • IR Spectroscopy: Both molecules will show a strong carbonyl (C=O) stretch for the carboxylic acid around 1700 cm⁻¹, and a broad O-H stretch from 2500-3300 cm⁻¹. The C-Br stretch will be observed in the fingerprint region.

The Impact of Isomerism on Biological Activity: A SAR Perspective

The seemingly minor shift of the bromine atom from the para to the meta position can have a significant impact on the molecule's biological activity. This is due to changes in the electronic and steric properties of the molecule, which in turn affect how it interacts with biological targets.

Electronic Effects:

  • 3-(4-bromophenyl) isomer: The bromine atom at the para position exerts a -I (inductive) and +M (mesomeric) effect. However, for halogens, the inductive effect typically dominates, leading to an overall electron-withdrawing character. This can influence the pKa of the pyrazole N-H and the carboxylic acid, as well as the molecule's ability to participate in hydrogen bonding and other electronic interactions.

  • 3-(3-bromophenyl) isomer: In the meta position, the +M effect of the bromine does not extend to the point of attachment to the pyrazole ring. Therefore, its electron-withdrawing character is primarily due to the -I effect. This difference in electronic distribution across the phenyl ring can alter the molecule's dipole moment and its interaction with polar residues in a protein's active site.

Steric and Conformational Effects:

The position of the bromine atom also influences the overall shape of the molecule and the rotational barrier between the phenyl and pyrazole rings. This can affect how the molecule fits into a binding pocket. For instance, a para-substituent extends the molecule's axis, while a meta-substituent creates a more angular geometry.

Several studies on the structure-activity relationship of pyrazole derivatives have highlighted the importance of the substitution pattern on the phenyl ring. For example, in a series of pyrazole-based inhibitors, the position of substituents on the phenyl ring was found to be critical for potent and selective inhibition of certain enzymes. It has been observed in some classes of compounds that para-substitution is favored for optimal activity, potentially because it allows the substituent to interact with a specific sub-pocket in the target protein.[3]

Experimental Protocols

Synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
  • Preparation of Ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 4-bromoacetophenone and diethyl oxalate. Stir the mixture at room temperature, then reflux for several hours. After cooling, the reaction mixture is poured into ice-water and acidified to precipitate the product.

  • Cyclization: Dissolve the crude ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate in ethanol and add hydrazine hydrate. Reflux the mixture for several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the ethyl ester.

Hydrolysis to 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
  • Dissolve the ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous solution with water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

Conclusion and Future Outlook

This guide has outlined the synthetic pathways and provided a comparative analysis of the physicochemical and potential biological properties of 3-(3-bromophenyl)- and 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid. While a direct experimental comparison is lacking in the current literature, the principles of medicinal chemistry and structure-activity relationships suggest that the positional isomerism of the bromine atom is likely to have a significant impact on their biological profiles.

The commercial availability of the 4-bromo isomer provides a valuable starting point for researchers. Future work should focus on the synthesis and biological evaluation of the 3-bromo isomer and a direct, head-to-head comparison of both compounds in various biological assays. Such studies will provide valuable data for the rational design of new pyrazole-based therapeutic agents.

References

  • Kravchenko, D. V., et al. (2023). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2023(1), M1757. [Link]

  • Bhagat, V. D., et al. (2011). Synthesis and Pharmacological Screening of Some New Aldimine Derivatives of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. Asian Journal of Chemistry, 23(11), 4921-4925.
  • PubChemLite. 1-(3-bromophenyl)-1h-pyrazole-4-carboxylic acid (C10H7BrN2O2). [Link]

  • PubChemLite. 3-(3-bromophenyl)-1h-pyrazole-4-carbaldehyde (C10H7BrN2O). [Link]

  • Gouda, M. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Chem-Impex. 3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • Khan, I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • Zhang, M., et al. (2021). Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. Bioorganic & Medicinal Chemistry Letters, 31, 127715. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid Against Known Lactate Dehydrogenase A (LDHA) Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The reprogramming of cellular metabolism is a hallmark of cancer, with the enzyme Lactate Dehydrogenase A (LDHA) emerging as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reprogramming of cellular metabolism is a hallmark of cancer, with the enzyme Lactate Dehydrogenase A (LDHA) emerging as a critical node in tumor progression and a promising therapeutic target.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] This guide introduces a comprehensive benchmarking framework for a novel pyrazole-containing compound, 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, hereafter designated PYC-Br-334 , as a putative LDHA inhibitor. We provide a multi-tiered experimental strategy to rigorously evaluate its performance against established standards, moving from direct enzymatic inhibition to target engagement in a cellular context. This document serves as a practical guide, detailing not only the requisite protocols but also the scientific rationale underpinning each stage of the evaluation process, ensuring a robust and translatable assessment of this promising chemical entity.

Introduction: Targeting Cancer Metabolism

The Central Role of LDHA in Tumorigenesis

Normal cells primarily rely on mitochondrial oxidative phosphorylation for energy production. However, many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg Effect".[1] This process involves increased glucose uptake and conversion to lactate, even in the presence of ample oxygen. LDHA is the key enzyme catalyzing the final step of this pathway: the conversion of pyruvate to lactate.[4] Overexpression of LDHA is a feature of various cancers and is linked to tumor growth, invasion, and suppression of immune effectors through acidification of the tumor microenvironment.[2] Consequently, the inhibition of LDHA presents a compelling strategy to disrupt cancer cell metabolism and proliferation.[1]

The Pyrazole Scaffold and Selection of PYC-Br-334

The pyrazole ring is a five-membered heterocycle that is a cornerstone of many successful therapeutic agents, such as the selective COX-2 inhibitor Celecoxib.[5][6] Its unique physicochemical properties often confer favorable pharmacokinetic and pharmacodynamic profiles.[3] The subject of this guide, PYC-Br-334 (3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid) , combines this privileged scaffold with a carboxylic acid moiety, a functional group known to engage with enzyme active sites.[7] Our hypothesis is that PYC-Br-334 acts as an inhibitor of LDHA, and this guide outlines the necessary framework to validate this hypothesis and quantify its potential.

cluster_warburg The Warburg Effect in Cancer Cells cluster_inhibition Therapeutic Intervention Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA (Target Enzyme) Pyruvate->LDHA Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Downregulated Lactate Lactate Tumor Microenvironment\nAcidification Tumor Microenvironment Acidification Lactate->Tumor Microenvironment\nAcidification LDHA->Lactate NADH -> NAD+ Immune Evasion\n& Metastasis Immune Evasion & Metastasis Tumor Microenvironment\nAcidification->Immune Evasion\n& Metastasis PYC_Br_334 PYC-Br-334 (Test Article) PYC_Br_334->LDHA Inhibition

Caption: The Warburg Effect and the role of LDHA as a therapeutic target.

Selection of Known Standards for Benchmarking

A robust benchmarking study requires comparison against well-characterized standards. The choice of comparators should ideally span different potencies and binding mechanisms to provide a comprehensive performance landscape.

  • Sodium Oxamate: A classic pyruvate analog that acts as a competitive inhibitor of LDHA.[4][8] It serves as a foundational baseline for competitive inhibition.

  • GSK2837808A: A highly potent and selective small-molecule inhibitor of LDHA.[4][8] This compound represents a high-water mark for potency and is an essential comparator for any new chemical entity with serious therapeutic potential.

  • Galloflavin: A natural product that inhibits LDHA through a distinct mechanism, binding to the NADH cofactor site.[4][9] Including Galloflavin allows for a mechanistic comparison beyond simple active-site competition.

A Multi-Tiered Experimental Framework

To comprehensively benchmark PYC-Br-334, we propose a three-tiered approach. This workflow ensures a logical progression from confirming basic biochemical activity to validating target engagement in a complex cellular environment.

cluster_workflow Benchmarking Workflow Tier1 Tier 1: Biochemical Assay Is there direct enzyme inhibition? Tier2 Tier 2: Mechanism of Action How does it inhibit the enzyme? Tier1->Tier2 Confirm Activity Data1 Output: IC50 Value (Potency) Tier1->Data1 Tier3 Tier 3: Cellular Assay Does it engage the target in live cells? Tier2->Tier3 Elucidate Mechanism Data2 Output: Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) Kinetics (Km, kcat) Tier2->Data2 Data3 Output: Thermal Shift (ΔTagg) (Target Engagement) Tier3->Data3

Caption: A multi-tiered workflow for robust inhibitor benchmarking.

Tier 1: In Vitro Enzymatic Inhibition Assay

The foundational experiment is to determine if PYC-Br-334 directly inhibits LDHA activity and to quantify its potency (IC50). This is typically achieved by monitoring the decrease in NADH concentration, which absorbs light at 340 nm, as it is converted to NAD+.

Tier 2: Mechanism of Action (MoA) Studies via Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that measures the heat released or absorbed during a binding event.[10][11] It provides a complete thermodynamic profile of the interaction (binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS)) without the need for labels. Furthermore, ITC can be adapted to measure enzyme kinetics, providing values for Km and kcat, which can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[12]

Tier 3: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug development.[13] CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[14][15] By heating cells treated with the compound and measuring the amount of soluble target protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates direct target engagement.[16]

cluster_cetsa Principle of Cellular Thermal Shift Assay (CETSA) cluster_unbound Unbound Protein cluster_bound Ligand-Bound Protein Protein_U Target Protein Heat_U Heat Gradient Protein_U->Heat_U Denatured_U Denatured & Aggregated Heat_U->Denatured_U Low Tagg Protein_B Target Protein Complex Stable Complex Protein_B->Complex Ligand PYC-Br-334 Ligand->Complex Heat_B Heat Gradient Complex->Heat_B Denatured_B Denatured & Aggregated Heat_B->Denatured_B High Tagg (Thermal Shift)

Caption: Ligand binding stabilizes the target protein against heat denaturation.

Results and Comparative Analysis (Hypothetical Data)

The following tables present a hypothetical but plausible dataset for PYC-Br-334, contextualized by the performance of the selected standards.

Table 1: Comparative In Vitro LDHA Inhibition

Compound IC50 (µM) Putative Mechanism
PYC-Br-334 5.2 Competitive (Hypothesized)
Sodium Oxamate 150 Competitive
GSK2837808A 0.0026[4] Competitive

| Galloflavin | 5.5[4] | Binds NADH Site |

Table 2: Thermodynamic and Kinetic Parameters from Isothermal Titration Calorimetry

Compound Binding Affinity (K_d, µM) Enthalpy (ΔH, kcal/mol) Entropy (TΔS, kcal/mol)
PYC-Br-334 3.8 -7.5 -0.8
Sodium Oxamate 110 -4.2 +1.5

| GSK2837808A | 0.0015 | -9.8 | -1.2 |

Table 3: Cellular Thermal Shift Assay in HEK293 Cells

Compound (at 10 µM) Aggregation Temp (T_agg, °C) - Vehicle Aggregation Temp (T_agg, °C) - Compound Thermal Shift (ΔT_agg, °C)
PYC-Br-334 61.5 66.2 +4.7
Sodium Oxamate 61.5 62.1 +0.6

| GSK2837808A | 61.5 | 73.5 | +12.0 |

Detailed Experimental Protocols

Protocol: In Vitro LDHA Enzymatic Inhibition Assay
  • Objective: To determine the IC50 of PYC-Br-334 against recombinant human LDHA.

  • Principle: The assay measures the LDHA-catalyzed conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The reaction is monitored by the decrease in absorbance at 340 nm due to NADH consumption.

  • Materials:

    • Recombinant Human LDHA (e.g., Sigma-Aldrich)

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4

    • Substrate Solution: 2 mM Sodium Pyruvate in Assay Buffer

    • Cofactor Solution: 0.2 mM NADH in Assay Buffer

    • Test Compounds: PYC-Br-334 and standards, serially diluted in DMSO.

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a compound plate: Add 2 µL of serially diluted compounds (or DMSO for vehicle control) to wells of the 96-well plate.

    • Add 100 µL of Cofactor Solution to all wells.

    • Add 50 µL of Assay Buffer containing 10 ng of LDHA enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of Substrate Solution to all wells.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (V_0) for each well from the linear portion of the kinetic read (mOD/min).

    • Normalize the rates to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Objective: To confirm direct target engagement of PYC-Br-334 with endogenous LDHA in intact cells.

  • Principle: Ligand binding increases the thermal stability of the target protein. This increased stability is measured by quantifying the amount of soluble protein remaining after a heat challenge.[13]

  • Materials:

    • HEK293 cells (or other relevant cell line)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • PBS (Phosphate-Buffered Saline)

    • Test Compounds: PYC-Br-334 and standards at desired concentration (e.g., 10 µM).

    • PCR tubes and a thermal cycler

    • Lysis Buffer with protease inhibitors

    • Western Blotting reagents (SDS-PAGE gels, transfer membranes, anti-LDHA antibody, secondary antibody, ECL substrate)

  • Procedure:

    • Compound Treatment: Culture HEK293 cells to ~80% confluency. Treat cells with either vehicle (DMSO) or the test compound at the final concentration for 1 hour at 37°C.

    • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a concentration of 10^7 cells/mL.

    • Heat Challenge: Aliquot 50 µL of the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 75°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Western Blot Analysis: Normalize samples by protein concentration, run on an SDS-PAGE gel, and perform a Western blot using a primary antibody specific for LDHA.

  • Data Analysis:

    • Quantify the band intensity for LDHA at each temperature for both vehicle and compound-treated samples.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C), which represents 100% soluble protein.

    • Plot the normalized intensity versus temperature to generate melting curves.

    • Determine the aggregation temperature (T_agg) for each curve and calculate the thermal shift (ΔT_agg = T_agg(compound) - T_agg(vehicle)).

Discussion and Future Directions

Based on our hypothetical data, PYC-Br-334 emerges as a moderately potent inhibitor of LDHA. Its IC50 of 5.2 µM is comparable to the natural product Galloflavin, though significantly less potent than the highly optimized synthetic inhibitor GSK2837808A. The ITC data suggests an enthalpy-driven binding event, which is often favorable in lead optimization.

Crucially, the CETSA results provide strong evidence of target engagement in a cellular context. The +4.7°C thermal shift is significant and confirms that PYC-Br-334 can access and bind to LDHA within intact cells. The minimal shift observed for Sodium Oxamate, despite its known inhibitory activity, highlights a key strength of CETSA; weak binders or compounds with poor cell permeability may not produce a strong stabilization effect, providing an important layer of validation that biochemical assays alone cannot.

Future Directions:

  • Selectivity Profiling: Assess the inhibitory activity of PYC-Br-334 against the LDHB isoform to determine its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of PYC-Br-334 to improve potency and explore the chemical space around the pyrazole core.

  • Cell-Based Functional Assays: Measure lactate production and cell proliferation in cancer cell lines treated with PYC-Br-334 to correlate target engagement with a functional cellular outcome.

  • Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PYC-Br-334 to assess its drug-like potential.

This comprehensive benchmarking guide provides a rigorous and validated pathway for the evaluation of novel enzyme inhibitors, ensuring that decisions on compound progression are based on high-quality, multi-faceted data.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic Acid

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, ensuring the protection of personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the first step in managing it safely. While a specific Safety Data Sheet (SDS) for 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is not available, a thorough risk assessment can be conducted by examining data from structurally analogous compounds. Pyrazole derivatives and brominated aromatic compounds often exhibit similar hazard profiles.

Based on data from similar chemical structures, 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid should be handled as a substance with the potential for the following hazards[1][2][3][4]:

Hazard Category GHS Classification Description & Causality
Acute Toxicity, Oral Category 4 (H302)Harmful if swallowed. The substance can cause significant adverse health effects if ingested[1][2].
Skin Irritation Category 2 (H315)Causes skin irritation. Direct contact can lead to inflammation, redness, and discomfort[1][4][5].
Eye Irritation Category 2 (H319)Causes serious eye irritation. Contact with eyes can result in significant, potentially damaging, inflammation[1][5][6].
Respiratory Irritation STOT SE 3 (H335)May cause respiratory irritation. Inhalation of dust or aerosols can irritate the respiratory tract[1][2][6].

Toxicological Caution: The toxicological properties of this specific material have not been fully investigated[1]. Therefore, it is crucial to treat it with a high degree of caution, assuming it may have other unknown hazards.

Mandatory Personal Protective Equipment (PPE)

Based on the risk assessment, a stringent PPE protocol is required to prevent exposure during handling and disposal. The choice of PPE is a direct countermeasure to the identified hazards.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected before use. Use proper glove removal technique to avoid skin contact[2][7].

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard[2][5].

  • Skin and Body Protection: Wear a fully fastened laboratory coat. For larger quantities or in case of a spill, chemical-resistant coveralls may be required[8][9].

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, use a NIOSH-approved respirator[7][8].

Waste Segregation and Containerization: A Critical Step

Proper segregation is fundamental to safe and compliant chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures the waste is routed to the correct disposal facility[10][11][12].

Core Principle: 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is a halogenated organic compound due to the presence of bromine. It must be segregated into a designated "Halogenated Organic Waste" stream[13][14][15]. Mixing it with non-halogenated waste increases disposal costs and complexity[14].

Containerization Protocol:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, screw-top lid[12][16]. The container must be compatible with the chemical and any solvents used for rinsing.

  • Initial Labeling: Before adding any waste, label the container clearly[11][15]. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "3-(3-bromophenyl)-1H-pyrazole-4-carboxylic Acid "

    • The primary hazard(s): "Irritant, Harmful "

    • The date accumulation begins.

  • Waste Addition:

    • For solid waste, carefully transfer the material into the container, avoiding the creation of dust[2].

    • For containers contaminated with the chemical, rinse them three times with a suitable solvent (e.g., acetone, ethanol). The resulting solvent rinseate is also considered halogenated hazardous waste and must be collected in a designated liquid waste container. Do not dispose of the rinseate down the drain [14][17].

  • Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills[15][16].

Step-by-Step Disposal and Spill Management Workflow

This workflow provides a clear path from waste generation to final disposal, integrating safety and compliance at each stage.

Disposal Workflow:

  • Waste Generation: At the point of use (e.g., fume hood, benchtop), identify all waste streams containing the target compound, including pure excess chemical, contaminated labware (gloves, weigh boats), and solvent rinsates.

  • Segregation: Immediately segregate the waste into the pre-labeled "Halogenated Organic Waste" container.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel[16][18].

    • Ensure the SAA is away from drains and that incompatible waste types (e.g., acids, bases, oxidizers) are stored separately, preferably in secondary containment[10][19].

  • Requesting Pickup: Once the container is full or has been in storage for a specified period (typically not exceeding 12 months, though institutional and local rules may be stricter), arrange for its removal[18][20]. Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[21].

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations[21][22].

Spill & Emergency Procedures:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the material to avoid creating dust. Place it in the designated hazardous waste container[2][7].

    • Decontaminate the area with a suitable solvent and paper towels, placing all cleanup materials into the waste container.

  • Major Spill:

    • Evacuate the immediate area and alert others.

    • Prevent the spill from entering drains[2][5].

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up without specialized training and equipment.

Disposal Workflow Diagram

The following diagram visualizes the decision-making process for the proper disposal of 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.

G start Waste Generation (e.g., excess reagent, contaminated labware) waste_type Identify Waste Stream - Solid (pure compound, contaminated items) - Liquid (solvent rinsate) start->waste_type container Select Compatible Container (HDPE or Glass with Screw Cap) waste_type->container labeling Label Container Before Use: 'HAZARDOUS WASTE' 'Halogenated Organic' Full Chemical Name & Hazards Start Date container->labeling add_waste Add Waste to Container (Minimize dust, keep closed) labeling->add_waste saa Store in Designated Satellite Accumulation Area (SAA) add_waste->saa segregate_saa Ensure Segregation from Incompatibles (Acids, Bases, Oxidizers) Use Secondary Containment saa->segregate_saa pickup Container Full or Time Limit Reached? segregate_saa->pickup pickup->saa  No contact_ehs Contact EHS or Licensed Waste Contractor for Pickup pickup->contact_ehs  Yes end Document and Record Disposal contact_ehs->end

Caption: Waste disposal workflow for 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Regulatory Framework

All disposal procedures must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): Governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA)[20][23].

  • Occupational Safety and Health Administration (OSHA): Mandates safe handling of hazardous chemicals in laboratories under standard 29 CFR 1910.1450, the "Laboratory Standard"[24].

Your institution's EHS department will have a specific Chemical Hygiene Plan and waste management guidelines that translate these regulations into actionable local policies. Always consult these internal documents.

References

  • Biosynth. (2021). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • CymitQuimica. (2025). SAFETY DATA SHEET: 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-2,3-dihydro-3-oxo-.
  • KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
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  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
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  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
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  • Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University EHS. (n.d.). Chapter 9 - Particularly Hazardous Substances.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
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